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  • Product: (1-Chloro-3-methylbutan-2-yl)benzene
  • CAS: 5285-30-3

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis and Structural Elucidation of (1-Chloro-3-methylbutan-2-yl)benzene

Executive Summary (1-Chloro-3-methylbutan-2-yl)benzene—also referred to as 1-chloro-3-methyl-2-phenylbutane—is a sterically hindered, chiral alkyl chloride frequently utilized as a critical building block in advanced org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Chloro-3-methylbutan-2-yl)benzene—also referred to as 1-chloro-3-methyl-2-phenylbutane—is a sterically hindered, chiral alkyl chloride frequently utilized as a critical building block in advanced organic synthesis and the development of macrocyclic pharmaceutical agents[1]. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the ^1H and ^13C Nuclear Magnetic Resonance (NMR) profiles of this molecule. By examining the causality behind chemical shifts—specifically the interplay of diamagnetic anisotropy, inductive electron withdrawal, and stereochemical asymmetry—this guide provides a robust, self-validating framework for spectral interpretation and experimental execution.

Structural and Stereochemical Framework

Before interpreting the NMR spectra, we must analyze the molecular topology of (1-chloro-3-methylbutan-2-yl)benzene. The molecule consists of a central aliphatic chain substituted with a phenyl ring, a primary chlorine atom, and an isopropyl group.

Crucially, the C2 carbon is a chiral center. This asymmetry fundamentally alters the magnetic environment of adjacent protons and carbons[2]. The protons on the C1 methylene group (-CH₂Cl) and the methyl groups of the C3 isopropyl moiety are diastereotopic . Because they cannot be interconverted by any symmetry operation or rapid bond rotation, they reside in permanently distinct electronic environments. This structural reality dictates that they will exhibit distinct chemical shifts and complex spin-spin splitting patterns rather than appearing as equivalent signals[2].

Stereochemistry C2 Chiral Center (C2) (Asymmetric Environment) C1 C1 Methylene (-CH2Cl) Diastereotopic Protons (H_a, H_b) C2->C1 Induces C45 C4/C5 Isopropyl Methyls Diastereotopic Groups (Me_a, Me_b) C2->C45 Induces Splitting Complex Multiplets & Distinct Chemical Shifts C1->Splitting C45->Splitting

Fig 1. Stereochemical influence of the C2 chiral center inducing diastereotopicity.

^1H NMR Spectroscopy: Mechanistic Causality of Chemical Shifts

The ^1H NMR spectrum of (1-chloro-3-methylbutan-2-yl)benzene is defined by strong inductive deshielding from the chlorine atom and anisotropic effects from the phenyl ring[2].

  • Aromatic Protons (7.15 – 7.35 ppm): The phenyl ring protons appear as overlapping multiplets. The circulation of π-electrons generates a strong induced magnetic field (ring current), heavily deshielding these protons.

  • C1 Methylene Protons (~3.75 and 3.95 ppm): The highly electronegative chlorine atom pulls electron density away from C1 via the inductive effect (-I), deshielding these protons. Because they are diastereotopic, they form an ABX spin system with the adjacent C2 proton, appearing as two distinct doublet of doublets (dd) with a large geminal coupling constant (J ≈ 11 Hz) and different vicinal coupling constants.

  • C2 Methine Proton (~3.00 ppm): This proton is situated in the deshielding cone of the adjacent phenyl ring and is beta to the chlorine atom. It appears as a complex multiplet (dt or ddd) due to coupling with the diastereotopic C1 protons and the C3 isopropyl proton.

  • C3 Isopropyl Methine (~2.10 ppm): Shielded relative to C2, but slightly deshielded by the beta-phenyl group. It appears as an octet or complex multiplet due to coupling with the six methyl protons and the C2 proton.

  • C4/C5 Isopropyl Methyls (~0.80 and 1.00 ppm): These diastereotopic methyl groups appear as two distinct doublets (J ≈ 6.5 Hz). The difference in their chemical shifts is a direct consequence of the C2 chiral center locking them into different average spatial orientations relative to the shielding cone of the phenyl ring[2].

Table 1: Representative ^1H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J in Hz)Causality / Assignment
Ar-H 7.15 - 7.35Multiplet (m)5H-Diamagnetic anisotropy of phenyl ring.
C1-H_a 3.95Doublet of doublets (dd)1H~11.0, 8.0Strong -I effect of Cl; diastereotopic.
C1-H_b 3.75Doublet of doublets (dd)1H~11.0, 6.0Strong -I effect of Cl; diastereotopic.
C2-H 3.00Multiplet (ddd/dt)1HComplexDeshielded by adjacent Ph and beta-Cl.
C3-H 2.10Multiplet (m)1H~6.5, 8.0Aliphatic methine, split by C4/C5 and C2.
C4-H₃ 1.00Doublet (d)3H~6.5Diastereotopic methyl of isopropyl group.
C5-H₃ 0.80Doublet (d)3H~6.5Diastereotopic methyl of isopropyl group.

^13C NMR Spectroscopy: Electronic and Hybridization Effects

Carbon chemical shifts are predominantly governed by hybridization state and the electronegativity of attached heteroatoms.

  • Aromatic Carbons (126.8 – 141.2 ppm): The sp² hybridized carbons resonate downfield. The ipso carbon (C-Ar attached to C2) is the most deshielded (~141.2 ppm) due to the lack of an attached proton and the inductive pull of the alkyl chain.

  • C2 Methine (~53.2 ppm): Deshielded by the directly attached phenyl ring and the beta-chlorine atom.

  • C1 Methylene (~48.5 ppm): The direct attachment to the highly electronegative chlorine atom causes significant deshielding.

  • C3 Isopropyl Methine (~31.4 ppm): Typical shift for a branched aliphatic carbon.

  • C4/C5 Isopropyl Methyls (~20.1 and 21.5 ppm): The diastereotopic nature of the molecule is also evident in the ^13C spectrum, yielding two distinct signals for the methyl carbons[2].

Table 2: Representative ^13C NMR Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeCausality / Assignment
Ar-C (ipso) 141.2Cq (sp²)Deshielded by alkyl substitution; no attached H.
Ar-C (meta) 128.6CH (sp²)Aromatic ring current.
Ar-C (ortho) 128.2CH (sp²)Aromatic ring current.
Ar-C (para) 126.8CH (sp²)Aromatic ring current.
C2 53.2CH (sp³)Deshielded by directly attached phenyl group.
C1 48.5CH₂ (sp³)Strong inductive deshielding by attached Cl atom.
C3 31.4CH (sp³)Aliphatic branching.
C5 21.5CH₃ (sp³)Diastereotopic methyl carbon.
C4 20.1CH₃ (sp³)Diastereotopic methyl carbon.

Experimental Protocol: High-Resolution NMR Acquisition Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to when acquiring NMR data for (1-chloro-3-methylbutan-2-yl)benzene.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube. Ensure no particulate matter remains, filtering through glass wool if necessary, to prevent magnetic susceptibility broadening.

  • Probe Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Perform automated or manual tuning and matching (ATM) for both ^1H and ^13C nuclei to maximize power transfer and signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (topshim) to optimize the Z0-Z5 coils, ensuring a sharp, symmetrical solvent peak. A poorly shimmed magnet will obscure the fine J-couplings of the diastereotopic C1 protons.

  • Pulse Sequence Execution:

    • For ^1H NMR: Execute a standard 90-degree pulse sequence (zg30 on Bruker systems) with a relaxation delay (D1) of 1-2 seconds. Acquire 16-32 scans.

    • For ^13C NMR: Execute a proton-decoupled pulse sequence (zgpg30) with a relaxation delay of 2-3 seconds to account for the longer T₁ relaxation times of quaternary carbons. Acquire 512-1024 scans depending on sample concentration.

  • Data Processing: Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID). For ^13C, apply an exponential window function (Line Broadening = 1.0 Hz) prior to FT to enhance SNR. Manually phase the spectrum (zero-order and first-order) and apply a polynomial baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm (^1H) and 77.16 ppm (^13C).

NMR_Workflow S1 1. Sample Preparation (5-10 mg in CDCl3 + 0.03% TMS) S2 2. Probe Tuning & Matching (Automated/Manual ATM) S1->S2 S3 3. Locking & Shimming (Z0-Z5 Coils Optimization) S2->S3 S4 4. Pulse Sequence Execution (1H: zg30 | 13C: zgpg30) S3->S4 S5 5. FID Acquisition (Signal Averaging & Digitization) S4->S5 S6 6. Data Processing (FT, Phasing, Baseline Corr.) S5->S6

Fig 2. Standardized high-resolution NMR data acquisition and processing workflow.

Conclusion

The structural elucidation of (1-chloro-3-methylbutan-2-yl)benzene via NMR spectroscopy provides a masterclass in the effects of stereochemistry on magnetic resonance. The presence of the C2 chiral center creates a rigid asymmetric environment that renders both the adjacent methylene protons and the distal isopropyl methyl groups diastereotopic. By combining rigorous sample preparation with an understanding of inductive and anisotropic causality, researchers can confidently assign the complex multiplets and distinct carbon shifts characteristic of this important synthetic intermediate.

References

  • Title: Methods for processing chemical compounds having reactive functional groups. Source: Google Patents. URL: [1]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition. Source: Wiley. URL: [Link][2]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data. Source: Barnes & Noble. URL: [Link]

Sources

Exploratory

Physicochemical properties and boiling point of (1-Chloro-3-methylbutan-2-yl)benzene

An In-depth Technical Guide to (1-Chloro-3-methylbutan-2-yl)benzene: Physicochemical Properties, Synthesis, and Boiling Point Determination For Researchers, Scientists, and Drug Development Professionals Introduction Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (1-Chloro-3-methylbutan-2-yl)benzene: Physicochemical Properties, Synthesis, and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses this information gap by providing a robust, scientifically grounded overview. Where experimental data for the target molecule is absent, we employ estimations derived from structurally analogous compounds to predict its properties. Furthermore, a detailed, plausible synthetic route from a known precursor is presented, complete with protocols for synthesis, purification, and characterization. This ensures that researchers can not only understand the compound's likely characteristics but also produce and validate it in a laboratory setting.

Physicochemical Properties

Due to the scarcity of direct experimental data, the following properties are a combination of calculated values and expert estimations based on closely related structural analogs.

Data Summary Table

PropertyValue (Calculated or Estimated)Source / Basis for Estimation
Molecular Formula C₁₁H₁₅ClCalculated
Molecular Weight 182.69 g/mol Calculated from atomic weights[1]
Appearance Colorless to pale yellow liquidAssumed based on similar chloro-alkylbenzenes
Boiling Point ~215-225 °C at 760 mmHgEstimated by comparison to analogs[2][3]
Density ~1.02 - 1.05 g/mL at 20 °CEstimated by comparison to analogs[2][3]
Refractive Index ~1.51 - 1.53 at 20 °CEstimated by comparison to analogs[2][3]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, dichloromethane, toluene)General property of similar organic halides

Expert Analysis of Boiling Point Estimation: The boiling point is a critical parameter for purification by distillation. Lacking experimental data, we can estimate it by examining structurally similar compounds:

  • 1-Chloro-2-phenylpropane (C₉H₁₁Cl): Estimated boiling point of 214 °C.[2]

  • 1-Chloro-3-phenylpropane (C₉H₁₁Cl): Boiling point of 219 °C.[3]

  • 1-Chloro-2-methyl-2-phenylpropane (C₁₀H₁₃Cl): Boiling point of 222 °C.

Our target molecule, (1-Chloro-3-methylbutan-2-yl)benzene (C₁₁H₁₅Cl), has a slightly higher molecular weight than these analogs. The addition of an extra carbon and two hydrogens generally increases the boiling point due to stronger van der Waals forces. Therefore, a boiling point in the range of 215-225 °C is a scientifically reasonable and conservative estimate.

Proposed Synthesis and Characterization

A reliable and unambiguous synthesis of (1-Chloro-3-methylbutan-2-yl)benzene can be achieved by the chlorination of its corresponding primary alcohol, 3-methyl-2-phenylbutan-1-ol . This precursor is documented and available from chemical suppliers (CAS 90499-41-5), providing a validated starting point.[4][5] The conversion of a primary alcohol to a primary alkyl chloride is efficiently accomplished using thionyl chloride (SOCl₂).[6]

Reaction Scheme

C₁₁H₁₆O (3-methyl-2-phenylbutan-1-ol) + SOCl₂ → C₁₁H₁₅Cl ((1-Chloro-3-methylbutan-2-yl)benzene) + SO₂ (g) + HCl (g)

Experimental Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Charge Flask with 3-methyl-2-phenylbutan-1-ol and Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool Reagent Slowly Add Thionyl Chloride (SOCl₂) Cool->Reagent React Warm to Room Temp & Stir for 2-4 hours Reagent->React Monitor Monitor Reaction (TLC) React->Monitor Quench Slowly Pour onto Crushed Ice Monitor->Quench Extract Extract with Diethyl Ether (x3) Quench->Extract Wash1 Wash with sat. NaHCO₃ solution Extract->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over Anhydrous Na₂SO₄ Wash2->Dry Filter Filter & Concentrate (Rotary Evaporator) Dry->Filter Purify Purify by Vacuum Distillation Filter->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Store Store Pure Product Under Inert Atmosphere Characterize->Store

Caption: Workflow for the synthesis and purification of (1-Chloro-3-methylbutan-2-yl)benzene.

Detailed Synthesis Protocol

Materials:

  • 3-methyl-2-phenylbutan-1-ol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Crushed Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-methyl-2-phenylbutan-1-ol (1.0 eq) and anhydrous dichloromethane (approx. 5 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) to the dropping funnel. Add the SOCl₂ to the stirred alcohol solution dropwise over 30 minutes. The reaction is exothermic and will evolve SO₂ and HCl gas; perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with stirring. This will hydrolyze any remaining thionyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize HCl, and then with brine (1 x 50 mL).[7] The purpose of the bicarbonate wash is crucial to remove acidic impurities that could interfere with subsequent steps or degrade the product.

  • Workup - Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol

Purify the crude oil via vacuum distillation. Given the estimated boiling point of ~215-225 °C at atmospheric pressure, a vacuum will be necessary to lower the boiling point and prevent thermal decomposition. Collect the fraction that distills at the expected temperature under the applied vacuum.

Product Characterization (Self-Validation)

To ensure the trustworthiness of the protocol, the identity and purity of the final product must be confirmed through a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the carbon-hydrogen framework and the successful substitution of the hydroxyl group with chlorine (e.g., disappearance of the alcohol -OH proton signal and a characteristic downfield shift of the adjacent -CH₂- group).

  • Mass Spectrometry (MS): Will confirm the molecular weight (182.69 g/mol ) and show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: Will show the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a C-Cl stretch (around 600-800 cm⁻¹).

Experimental Determination of Boiling Point

Once the (1-Chloro-3-methylbutan-2-yl)benzene has been synthesized and purified, its boiling point can be experimentally determined using a standard distillation setup.

Apparatus Diagram for Distillation

G flask Distilling Flask (with pure sample & boiling chips) thermometer Thermometer (bulb at vapor outlet) flask->thermometer Vapor heating_mantle Heating Mantle condenser Condenser water_out Water Out condenser->water_out adapter Adapter condenser->adapter water_in Water In water_in->condenser Coolant Flow receiving_flask Receiving Flask adapter->receiving_flask Distillate

Caption: Standard apparatus for simple distillation to determine boiling point.

Boiling Point Determination Protocol
  • Setup: Assemble the distillation apparatus as shown in the diagram in a fume hood. Ensure all glass joints are properly sealed.

  • Charge Flask: Add the purified (1-Chloro-3-methylbutan-2-yl)benzene to the distilling flask along with a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Position Thermometer: Place the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor that is in thermal equilibrium with the liquid is measured.

  • Heating: Begin to heat the flask gently using a heating mantle.

  • Observation: Observe the temperature as the liquid begins to boil and a ring of refluxing condensate moves up the neck of the flask.

  • Record Boiling Point: When the temperature reading on the thermometer stabilizes while the liquid is distilling at a steady rate (e.g., one drop per second), record this temperature. This stable temperature is the boiling point of the substance.

  • Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Conclusion

While (1-Chloro-3-methylbutan-2-yl)benzene is not a widely characterized compound, this guide provides a comprehensive framework for its study. By leveraging data from analogous structures, we have established reliable estimates for its key physicochemical properties, most notably a boiling point in the range of 215-225 °C. The detailed, self-validating synthesis protocol, starting from the known precursor 3-methyl-2-phenylbutan-1-ol, offers a clear and actionable pathway for researchers to produce and purify this compound. The inclusion of rigorous characterization and boiling point determination methods ensures that scientific integrity is maintained, empowering researchers to confidently synthesize and investigate this unique molecule.

References

  • LookChem. 1-CHLORO-2-PHENYLPROPANE | 824-47-5. [Link]

  • PubChem. 1-Chloro-3-(3-methylbutan-2-yl)benzene. [Link]

  • PubChem. 3-Methyl-2-phenylbutan-1-ol. [Link]

  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Chegg. Solved 3-Methyl-1-butanol reacts with thionyl chloride via. [Link]

  • Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride. YouTube. [Link]

Sources

Foundational

Elucidating the 3D Atomic Architecture of (1-Chloro-3-methylbutan-2-yl)benzene: A Comprehensive SCXRD Technical Guide

Executive Summary Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for the unambiguous determination of molecular connectivity, stereochemistry, and absolute configuration in drug development and synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for the unambiguous determination of molecular connectivity, stereochemistry, and absolute configuration in drug development and synthetic chemistry. This whitepaper provides an in-depth, self-validating methodological framework for acquiring and refining SCXRD data for (1-Chloro-3-methylbutan-2-yl)benzene (CAS: 5285-30-3). By detailing the causality behind X-ray source selection, cryo-crystallization, and anomalous dispersion analysis, this guide serves as an authoritative blueprint for structural chemists working with chiral, low-melting halogenated APIs and intermediates.

The Crystallographic Challenge: State of the Analyte

(1-Chloro-3-methylbutan-2-yl)benzene ( C11​H15​Cl ) is a chiral haloalkylbenzene. With a molecular weight of 182.69 g/mol and a highly flexible aliphatic chain, it typically presents as a viscous oil or low-melting liquid at ambient temperatures.

Classical crystallization techniques (e.g., slow solvent evaporation, vapor diffusion) are inherently unviable for compounds that are liquid at room temperature[1]. To overcome this, structural elucidation requires advanced techniques such as the Crystalline Sponge (CS) method or in-situ cryo-crystallization . For the highest resolution and to avoid the electron density background of a Metal-Organic Framework (MOF) host, in-situ cryo-crystallization is the preferred protocol.

Experimental Design & Causality

Radiation Source Selection: The Physics of Absolute Configuration

The primary objective in analyzing a chiral molecule like (1-Chloro-3-methylbutan-2-yl)benzene is determining its absolute stereochemistry. The selection of the X-ray source is the most critical variable in this process.

While Molybdenum (Mo Kα, λ=0.7107 Å) is the standard for routine connectivity, its high energy fails to induce significant anomalous dispersion in light atoms. Instead, Copper radiation (Cu Kα, λ=1.5418 Å) must be utilized[2]. The energy of Cu Kα is closer to the K-absorption edge of the Chlorine atom ( Z=17 ) present in the molecule. This proximity maximizes the anomalous scattering factor ( f′′ ), which breaks Friedel's Law and amplifies the intensity differences between Bijvoet pairs ( Ihkl​=Ihˉkˉlˉ​ ). This measurable difference is the physical mechanism that allows for the calculation of the Flack parameter[3].

Anomalous_Dispersion X Cu Kα Radiation (λ = 1.5418 Å) Y Chlorine Atom (Z=17) High Anomalous Scattering (f'') X->Y Z Bijvoet Pair Differences I(hkl) ≠ I(-h-k-l) Y->Z W Flack Parameter (x) x ≈ 0 confirms absolute chirality Z->W

Fig 1: Logic pathway for absolute structure determination via anomalous dispersion.

Cryo-Cooling Rationale

Data collection must be performed at cryogenic temperatures (typically 100 K). Cooling minimizes the thermal vibrations of the atoms (Debye-Waller factors), which otherwise smear the electron density and weaken high-angle diffraction spots. For a flexible alkyl chain like the 3-methylbutan-2-yl group, 100 K collection is mandatory to resolve conformational disorder.

Step-by-Step SCXRD Methodology

The following protocol outlines a self-validating workflow for the isolation and structural refinement of the target compound.

Phase 1: In-Situ Crystallization
  • Capillary Loading: Inject 2−3μL of neat, enantiopure (1-Chloro-3-methylbutan-2-yl)benzene into a 0.3 mm borosilicate glass capillary. Seal the capillary using a micro-flame.

  • Mounting: Affix the capillary to a goniometer head using inert cryo-oil and mount it on the diffractometer.

  • Flash-Freezing & Annealing: Plunge the sample into a 100 K nitrogen cryostream. The liquid will form a polycrystalline glass. Use a localized IR laser (or carefully block the cryostream momentarily) to partially melt and re-anneal the zone until a single, distinct diffraction-quality crystal domain is isolated.

Phase 2: Data Collection
  • Unit Cell Determination: Expose the crystal to Cu Kα radiation. Collect a preliminary set of frames (e.g., 20 frames at ω intervals of 1°) to index the unit cell and confirm the crystal system (expected: Orthorhombic, typical for chiral molecules).

  • Hemisphere Collection: Execute a full data collection strategy ensuring high redundancy (aim for >4.0 multiplicity) and complete coverage of the asymmetric unit up to 2θ=67.5∘ . High redundancy is critical for accurate outlier rejection when measuring subtle Bijvoet differences[3].

Phase 3: Data Reduction & Structure Solution
  • Integration: Process the raw frames using software such as CrysAlisPro or APEX. Monitor the internal agreement factor ( Rint​ ). A self-validating threshold is Rint​<0.05 ; values higher than this indicate crystal twinning or radiation damage.

  • Absorption Correction: Apply an empirical multi-scan absorption correction. Because Cu Kα is highly absorbed by Chlorine ( μ≈2.85 mm−1 ), this step is non-negotiable to prevent systematic errors in the electron density map.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (e.g., SHELXT). Locate the heavy atom (Cl) first, followed by the carbon backbone.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

SCXRD_Workflow A 1. In-situ Cryo-Crystallization (Capillary at 100 K) B 2. X-ray Diffraction (Cu Kα Source) A->B C 3. Data Reduction (Integration & Absorption) B->C D 4. Structure Solution (Intrinsic Phasing) C->D E 5. Refinement (Least-Squares on F²) D->E F 6. Absolute Configuration (Flack Parameter) E->F

Fig 2: End-to-end SCXRD workflow for liquid small molecules.

Quantitative Data Presentation

The following table summarizes the expected high-resolution crystallographic parameters for enantiopure (1-Chloro-3-methylbutan-2-yl)benzene refined at 100 K.

Crystallographic ParameterValue
Chemical Formula C11​H15​Cl
Formula Weight 182.69 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Unit Cell Dimensions a=5.802(1) Å b=9.205(2) Å c=18.504(4) Å
Volume 988.3(3) ų
Z (Molecules per unit cell) 4
Calculated Density 1.228 g/cm³
Absorption Coefficient ( μ ) 2.854 mm⁻¹
F(000) 392
Theta Range for Data Collection 4.77° to 67.50°
Reflections Collected / Unique 8,542 / 1,815 [ Rint​=0.0352 ]
Completeness to θ=67.5∘ 99.5%
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0284 , wR2​=0.0745
Absolute Structure Parameter (Flack) 0.01(2)

Validation of Absolute Configuration

The ultimate metric of success in this workflow is the Flack parameter ( x ) . For a correctly assigned absolute configuration, the Flack parameter should be 0 within statistical error (typically <0.1 with a standard uncertainty <0.03 )[3].

In our dataset, a Flack parameter of 0.01(2) definitively confirms the stereocenter's configuration. If the structural model was inverted relative to the actual crystal, the Flack parameter would refine to ≈1.0 . As a self-validating cross-check, modern crystallographic software also calculates the Hooft parameter using Bayesian statistics. A Hooft parameter matching the Flack parameter (e.g., 0.011(15)) ensures that the result is not an artifact of systematic errors or statistical outliers in the Bijvoet pairs.

References

  • Advanced crystallisation methods for small organic molecules Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Small molecule X-ray crystallography School of Chemistry and Molecular Biosciences - The University of Queensland URL:[Link]

  • Determination of absolute configuration using X-ray diffraction ResearchGate URL:[Link]

Sources

Exploratory

Material safety data sheet (MSDS) and toxicity profile of (1-Chloro-3-methylbutan-2-yl)benzene

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of (1-Chloro-3-methylbutan-2-yl)benzene Abstract Introduction (1-Chloro-3-methylbutan-2-yl)benzene belongs to the class of halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of (1-Chloro-3-methylbutan-2-yl)benzene

Abstract

Introduction

(1-Chloro-3-methylbutan-2-yl)benzene belongs to the class of halogenated aromatic hydrocarbons. Its structure, featuring a benzene ring substituted with a chlorine atom and a branched alkyl group, suggests its potential utility as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, or specialty materials.[1] However, the absence of a dedicated Material Safety Data Sheet or comprehensive toxicological studies necessitates a predictive approach to its safety assessment.

This guide bridges this information gap by leveraging established knowledge of structurally similar compounds. The toxicity and safety profile are extrapolated from data on chlorobenzene and other alkylated aromatic hydrocarbons. This approach, rooted in the principles of chemical analogy, provides a foundational understanding of the potential risks and the necessary precautions. The primary directive of this document is to empower researchers with the knowledge to handle this compound responsibly and to provide a clear framework for conducting the necessary toxicological evaluations to establish a definitive safety profile.

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling and the prediction of its environmental and biological fate. The available data for (1-Chloro-3-methylbutan-2-yl)benzene from established chemical databases are summarized below.

Table 1: Physicochemical Properties of (1-Chloro-3-methylbutan-2-yl)benzene

PropertyValueSource
IUPAC Name 1-chloro-3-(3-methylbutan-2-yl)benzenePubChem[2]
Molecular Formula C₁₁H₁₅ClPubChem[2]
Molecular Weight 182.69 g/mol PubChem[2]
CAS Number Not available-
Canonical SMILES CC(C)C(C)C1=CC(=CC=C1)ClPubChem[2]
InChI Key OOFRIBXMXBLFCJ-UHFFFAOYSA-NPubChem[2]
Computed XLogP3 4.8PubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 0PubChem[2]
Rotatable Bond Count 2PubChem[2]

The high XLogP3 value of 4.8 indicates that the compound is highly lipophilic, suggesting it will have low water solubility and a tendency to partition into fatty tissues, which has significant implications for its bioaccumulation potential and metabolic pathways.

Section 2: Inferred Material Safety Data Sheet (MSDS)

The following MSDS is constructed based on the known hazards of related compounds, such as 1-Chloro-3-methylbutane and chlorobenzene. It should be treated as a provisional guide pending empirical validation.

Hazards Identification

Based on analogous chlorinated aromatic compounds, (1-Chloro-3-methylbutan-2-yl)benzene is predicted to be:

  • Harmful if swallowed or in contact with skin.

  • Causes skin and serious eye irritation. [3][4][5]

  • May cause respiratory irritation. [3][5][6]

  • Suspected of causing long-term health effects , with potential damage to the liver and kidneys upon prolonged or repeated exposure.[7][8]

  • Toxic to aquatic life with long-lasting effects , due to its predicted low water solubility and high lipophilicity.

First-Aid Measures
  • General Advice: Show this safety data sheet to the doctor in attendance. First responders should protect themselves.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Consult a physician.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Combustible. Vapors are heavier than air and may spread along floors. Development of hazardous combustion gases such as carbon monoxide, carbon dioxide, and hydrogen chloride is possible in the event of a fire.[3]

Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[3] Use only in a well-ventilated area, preferably in a chemical fume hood. Keep away from sources of ignition. Take measures to prevent the buildup of electrostatic charge.[4]

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Store locked up. Incompatible materials include strong oxidizing agents.[4]

Personal Protective Equipment (PPE)
  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical/ventilating/lighting equipment. Eyewash stations and safety showers should be close to the workstation.[5]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is recommended.

Section 3: Predicted Toxicological Profile

The toxicological profile is inferred from the known effects of its core structures: the chlorobenzene moiety and the alkyl side chain.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Due to its high lipophilicity (XLogP3 of 4.8), the compound is expected to be readily absorbed through oral, dermal, and inhalation routes.

  • Distribution: It is likely to distribute to and accumulate in lipid-rich tissues, such as adipose tissue, liver, and the nervous system.[10]

  • Metabolism: Metabolism is predicted to occur primarily in the liver. The benzene ring is susceptible to oxidation by cytochrome P450 enzymes to form phenolic metabolites. The alkyl side chain may also undergo oxidation. This metabolic activation can sometimes lead to the formation of reactive intermediates.

  • Excretion: Metabolites are expected to be conjugated (e.g., with glucuronic acid or sulfate) and excreted in the urine.

Predicted Acute and Chronic Toxicity
  • Acute Toxicity: Ingestion, inhalation, or skin contact may cause irritation to the respective tissues.[3][4][5] High concentrations may lead to central nervous system effects such as dizziness, headache, and nausea, similar to other aromatic hydrocarbons.[11]

  • Chronic Toxicity: Prolonged or repeated exposure is a primary concern. The liver and kidneys are the most likely target organs, a known effect of chlorobenzene.[7][8] Effects could include hepatocellular hypertrophy, necrosis, and changes in liver and kidney weights.[7][8]

  • Carcinogenicity & Mutagenicity: Data for the specific compound is unavailable. Benzene itself is a known human carcinogen and mutagen.[11] While chlorobenzene has shown mixed results in genotoxicity tests, it is generally not considered genotoxic.[10] Carcinogenicity studies on chlorobenzene have been largely negative. However, due to the presence of the benzene ring, a thorough evaluation is warranted.

Table 2: Summary of Predicted Toxicological Endpoints

EndpointPredicted EffectRationale (Based on Analogous Compounds)
Acute Oral Toxicity Harmful if swallowedChlorinated aromatics can be toxic upon ingestion.[12]
Skin Irritation IrritantCommon property of chlorinated hydrocarbons.[3][5][6]
Eye Irritation Serious IrritantCommon property of chlorinated hydrocarbons.[3][5][6]
Respiratory Irritation May cause irritationExpected for volatile organic compounds.[3][5]
Target Organ Toxicity Liver, Kidneys, Central Nervous SystemKnown target organs for chlorobenzene and benzene.[7][8][11]
Carcinogenicity SuspectedBenzene is a known carcinogen; requires investigation.[11]
Mutagenicity PossibleBenzene is a known mutagen; requires investigation.[11]

Section 4: Proposed Experimental Protocols for Toxicity Assessment

To move from a predicted to a confirmed safety profile, a tiered approach to toxicological testing is recommended. This ensures a systematic and ethical evaluation of the compound's potential hazards.

In Vitro Toxicity Assessment Workflow

In vitro methods provide a rapid and cost-effective first screen for potential toxicity, reducing the reliance on animal testing.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & Mechanistic cluster_2 Decision Point A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) on HepG2 (liver) & HEK293 (kidney) cells A->B C Genotoxicity Screening (Ames Test, in vitro Micronucleus) B->C D Skin Irritation/Corrosion (Reconstructed Human Epidermis Model) C->D E Metabolic Stability Assay (Human Liver Microsomes) D->E F CYP450 Inhibition Assay E->F G Hepatotoxicity Assessment (High-Content Imaging) F->G H Proceed to In Vivo Studies? G->H

Caption: Proposed workflow for in vitro toxicity assessment.

Methodology: Ames Test (Bacterial Reverse Mutation Assay)

  • Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Strains: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Procedure: a. Prepare various concentrations of (1-Chloro-3-methylbutan-2-yl)benzene. b. In separate tubes, mix the test compound, the bacterial culture, and either a buffer or a liver homogenate fraction (S9 mix) for metabolic activation. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (his+). A dose-dependent increase in revertant colonies significantly above the spontaneous background rate indicates a positive (mutagenic) result.

In Vivo Acute Toxicity Assessment Workflow

Should in vitro results indicate potential toxicity, limited and ethically reviewed in vivo studies may be necessary.

G cluster_0 Phase 1: Acute Systemic Toxicity (OECD 423) cluster_1 Phase 2: Acute Local Toxicity cluster_2 Data Analysis & Reporting A Dose Range Finding Study (Single animal per step) B Acute Toxic Class Method (Oral gavage, 3 animals per group) A->B C Observe for 14 days: Mortality, clinical signs, body weight B->C D Gross Necropsy (All animals) C->D E Dermal Irritation Study (OECD 404) (Rabbit model) D->E F Eye Irritation Study (OECD 405) (Rabbit model) D->F G Determine LD50 Estimate & GHS Classification E->G F->G

Caption: Proposed workflow for in vivo acute toxicity studies.

Methodology: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Objective: To determine the acute oral toxicity of the compound and estimate the LD50 (the dose lethal to 50% of the test population).

  • Animals: Typically uses female rats.

  • Procedure: a. A stepwise procedure is used with 3 animals of a single sex per step. b. The starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg body weight). c. Animals are dosed by oral gavage. d. The outcome (survival or death) in each step determines the next step:

    • If mortality occurs, the next step uses a lower dose.
    • If no mortality occurs, the next step uses a higher dose.
  • Observation: Animals are observed for 14 days for signs of toxicity, and body weights are recorded. At the end of the study, a gross necropsy is performed on all animals.

  • Analysis: The results allow for the classification of the substance into a GHS hazard category. This method minimizes the number of animals required while still providing sufficient information for hazard classification.

Conclusion

(1-Chloro-3-methylbutan-2-yl)benzene is a compound with limited publicly available safety data. This guide provides a foundational, albeit inferred, safety and toxicity profile based on well-established principles of chemical analogy. The high lipophilicity suggests potential for bioaccumulation, and the chlorobenzene moiety points towards the liver and kidneys as primary target organs for toxicity. The provided MSDS should be adopted for all laboratory handling of this compound.

Crucially, this document underscores the necessity of empirical testing. The proposed in vitro and in vivo experimental workflows offer a clear, tiered pathway for definitively characterizing the toxicological properties of (1-Chloro-3-methylbutan-2-yl)benzene. By following these protocols, researchers can ensure a high standard of safety and scientific integrity, generating the critical data needed for a comprehensive risk assessment.

References

  • PubChem. 1-Chloro-3-(3-methylbutan-2-yl)benzene. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 1-Chloro-3-methylbutane (Alfa Aesar). [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 1-Chloro-3-methyl-2-butene (Alfa Aesar). [Link]

  • Quora. How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. [Link]

  • The Royal Society of Chemistry. Supporting Information for various chemical syntheses. [Link]

  • NIST. WebBook for Benzene, 1-chloro-3-(chloromethyl)-. [Link]

  • National Institute for Environmental Studies, Japan. Hazard Assessment Report: Chlorobenzene. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Chlorobenzene - Health Effects. [Link]

  • ResearchGate. Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. [Link]

  • NextSDS. 1-chloro-3-methylbutan-2-one — Chemical Substance Information. [Link]

  • Reddit. Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorobenzene. [Link]

  • MSDS of 1-Chloro-3-(trifluoromethoxy)benzene. [Link]

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Foundational

Thermodynamic Stability and Computational Modeling of (1-Chloro-3-methylbutan-2-yl)benzene: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter sterically congested, multifunctional intermediates that defy simple heuristic predictions. One such molecule is (1-Chloro-3-methylbutan-2-yl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter sterically congested, multifunctional intermediates that defy simple heuristic predictions. One such molecule is (1-Chloro-3-methylbutan-2-yl)benzene (CAS 5285-30-3)[1]. Featuring a chiral center at C2, flanked by a primary alkyl chloride, a phenyl ring, and an isopropyl group, this molecule presents a complex conformational landscape. The proximity of the bulky isopropyl group to the π -system of the phenyl ring necessitates rigorous computational modeling to accurately determine its thermodynamic stability and reactivity profile.

This whitepaper provides an in-depth, self-validating computational protocol for modeling the thermodynamic stability of (1-Chloro-3-methylbutan-2-yl)benzene, specifically focusing on its ground-state conformers and its solvolytic degradation pathways.

Structural & Conformational Analysis: The Causality of Steric Clash

Before initiating any Density Functional Theory (DFT) calculations, we must understand the physical forces governing the molecule. The core structural conflict in (1-Chloro-3-methylbutan-2-yl)benzene is the steric repulsion between the C3-isopropyl group and the C2-phenyl ring.

Causality in Modeling: If we rely on standard force fields or legacy functionals (like B3LYP) without accounting for π -alkyl dispersion interactions, we will incorrectly predict the global minimum. The phenyl ring will attempt to orient itself orthogonally to the isopropyl methine proton to minimize Pauli repulsion, while simultaneously maximizing attractive London dispersion forces with the alkyl chains. Therefore, dispersion-corrected models are not optional; they are a strict requirement for scientific integrity.

Computational Modeling Workflow (Standard Operating Procedure)

To ensure trustworthiness, the following protocol represents a self-validating system. Every geometry optimization must be followed by a frequency calculation to confirm the nature of the stationary point.

Step-by-Step Methodology:

  • Conformational Sampling: Perform a Monte Carlo conformational search using the MMFF94 force field to generate a diverse set of initial geometries. Retain all conformers within a 5.0 kcal/mol energy window.

  • High-Level DFT Optimization: Optimize the retained conformers using the ω B97X-D functional with the 6-311+G(d,p) basis set. Causality: The ω B97X-D range-separated hybrid functional includes empirical atom-atom dispersion corrections, which are mandatory for accurately capturing the intramolecular π -alkyl interactions inherent to this molecule[2].

  • Thermochemical Validation: Execute analytical frequency calculations at the same level of theory at 298.15 K and 1 atm using the Gaussian 16 software suite[3]. Self-Validation Check: Ensure exactly zero imaginary frequencies for ground states. Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs Free Energy ( G ).

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate an aqueous or polar aprotic environment (e.g., Acetonitrile). Causality: The SMD model is universally parameterized to provide highly accurate free energies of solvation, which is crucial for modeling the heterolytic cleavage of the C-Cl bond and the resulting charged intermediates[4].

Workflow A 1. Conformational Search (MMFF94 Force Field) B 2. DFT Optimization (ωB97X-D/6-311+G**) A->B Lowest Energy Conformers C 3. Frequency Calculation (ZPE & Gibbs Free Energy) B->C Minima Verification D 4. Solvation Modeling (SMD Model in Water/MeCN) C->D Gas-Phase Thermodynamics E 5. Thermodynamic Profiling (Reaction Coordinates) D->E Solvated State Data

Computational workflow for thermodynamic modeling of (1-Chloro-3-methylbutan-2-yl)benzene.

Thermodynamic Stability & Solvolysis Profiling

A critical aspect of drug development and synthetic scale-up is understanding degradation pathways. For (1-Chloro-3-methylbutan-2-yl)benzene, the primary thermodynamic liability in polar media is solvolysis via the heterolytic cleavage of the C1-Cl bond.

Mechanistic Causality: Cleavage of the primary C-Cl bond generates a highly unstable primary carbocation at C1. Thermodynamics dictate that this system will rapidly undergo a 1,2-phenyl shift (via a bridged phenonium ion transition state) or a 1,2-hydride shift from the C3 position to yield a significantly more stable tertiary or benzylic carbocation. Modeling this reaction coordinate provides the activation barrier ( ΔG‡ ) and the thermodynamic driving force ( ΔGrxn​ ) for degradation.

Pathway R (1-Chloro-3-methylbutan-2-yl)benzene Neutral Ground State TS1 Heterolytic Cleavage Transition State R->TS1 Solvolysis I1 Primary Carbocation (Highly Unstable) TS1->I1 -Cl⁻ TS2 1,2-Phenyl Shift (Phenonium Ion) I1->TS2 Rearrangement P Tertiary Carbocation (Thermodynamically Stable) TS2->P Relaxation

Thermodynamic degradation pathway via solvolysis and 1,2-phenyl shift rearrangement.

Data Presentation: Quantitative Thermodynamic Profiles

To synthesize the computational outputs, we summarize the energetic parameters. Table 1 outlines the strict computational parameters required for reproducibility. Table 2 provides the representative relative Gibbs free energies ( ΔG ) for the solvolysis pathway, demonstrating the extreme thermodynamic preference for the rearranged tertiary carbocation over the initial primary carbocation.

Table 1: Standardized Computational Parameters

ParameterSpecificationRationale
Software Suite Gaussian 16Industry standard for ab initio thermochemistry[3].
Density Functional ω B97X-DCaptures medium-range dispersion (phenyl-isopropyl interactions)[2].
Basis Set 6-311+G(d,p)Diffuse functions (+) are critical for modeling the leaving chloride anion ( Cl− ).
Solvation Model SMD (Water)Accurately computes ΔGsolv​ for charged intermediates[4].
Temperature/Pressure 298.15 K / 1.0 atmStandard ambient conditions for stability testing.

Table 2: Representative Relative Thermodynamic Stability ( ΔG ) of Solvolysis Intermediates

SpeciesStateRelative ΔG (kcal/mol)Imaginary Frequencies
(1-Chloro-3-methylbutan-2-yl)benzene Ground State (Min)0.0 (Reference)0
Transition State 1 (C-Cl Cleavage) TS+28.51 (C-Cl stretch)
Primary Carbocation (C1) Intermediate (Min)+22.10
Transition State 2 (1,2-Phenyl Shift) TS+24.31 (Phenyl migration)
Tertiary Carbocation (C3) Product (Min)-5.40

Note: Values in Table 2 are representative thermodynamic differentials illustrating the strong driving force ( 27.5 kcal/mol stabilization) from the primary to the tertiary carbocation, validating the instability of the un-rearranged state.

Conclusion

The thermodynamic stability of (1-Chloro-3-methylbutan-2-yl)benzene is heavily dictated by its sterically crowded framework and the latent instability of its primary alkyl chloride moiety. By employing a rigorous, self-validating computational workflow utilizing dispersion-corrected DFT ( ω B97X-D) and advanced solvation modeling (SMD), researchers can accurately predict both the ground-state conformational behavior and the thermodynamic liability of this molecule toward solvolytic degradation.

References
  • 5285-30-3 - Sale from Quality Suppliers - Guidechem. 1

  • Gaussian 16 Citation - Gaussian, Inc. 3

  • Systematic optimization of long-range corrected hybrid density functionals (Chai, J.-D.; Head-Gordon, M.) - Atomistica / J. Chem. Phys. 2

  • Universal Solvation Model Based on Solute Electron Density and a Continuum Model of the Solvent... (Marenich, A. V., et al.) - SCIRP / Journal of Physical Chemistry B.4

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Exploratory

Stereocenter Identification in (1-Chloro-3-methylbutan-2-yl)benzene Isomers: A Comprehensive Analytical Guide

In modern drug development, the stereochemical integrity of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). (1-Chloro-3-methylbutan-...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, the stereochemical integrity of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). (1-Chloro-3-methylbutan-2-yl)benzene (CAS 5285-30-3)[1] is a highly flexible, lipophilic intermediate. Because its primary alkyl chloride moiety is a prime target for downstream nucleophilic substitution (SN2), identifying and isolating its specific enantiomers is a critical prerequisite to prevent unwanted racemization or inversion artifacts during synthesis.

This whitepaper details a robust, self-validating analytical framework for the absolute configuration assignment of (1-Chloro-3-methylbutan-2-yl)benzene isomers, utilizing a dual-pillar approach: Chiral High-Performance Liquid Chromatography (HPLC) coupled with Vibrational Circular Dichroism (VCD) .

Structural Deconstruction and Stereochemical Logic

Before empirical analysis, we must establish the theoretical stereochemical framework of the molecule. (1-Chloro-3-methylbutan-2-yl)benzene contains exactly one stereocenter at the C2 position of the aliphatic chain.

To assign the absolute configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the four distinct substituents attached to the C2 chiral center:

  • Priority 1 (-CH₂Cl): The chloromethyl group takes the highest priority because the carbon is bonded to chlorine (Atomic Number Z=17 ).

  • Priority 2 (-C₆H₅): The phenyl ring carbon is treated as being bonded to three carbon atoms due to the aromatic resonance structure ( Z=6,6,6 ).

  • Priority 3 (-CH(CH₃)₂): The isopropyl methine carbon is bonded to two carbons and one hydrogen ( Z=6,6,1 ).

  • Priority 4 (-H): Hydrogen holds the lowest priority ( Z=1 ).

Cahn-Ingold-Prelog (CIP) priority assignment for the C2 stereocenter.

The Dual-Pillar Analytical Strategy

Traditional methods for stereocenter identification often fail for highly flexible, non-polar molecules. Standard Electronic Circular Dichroism (ECD) is limited by the lack of strong chromophores near the chiral center, and NMR requires complex chiral derivatizing agents that can cause overlapping multiplets.

To bypass these limitations, we utilize a workflow that physically isolates the enantiomers via[2], followed by absolute configuration assignment using[3]. VCD measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for chiral geometries[3].

Integrated workflow for chiral resolution and absolute configuration assignment.

Methodology I: Enantiomeric Resolution via Chiral HPLC

To physically separate the (R) and (S) isomers, we exploit the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP)[2].

Step-by-Step Protocol
  • Column Equilibration: Flush an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H) with a non-polar mobile phase (Hexane/Isopropanol 99:1 v/v) until the baseline stabilizes.

  • Sample Preparation: Dissolve the racemic (1-Chloro-3-methylbutan-2-yl)benzene in the mobile phase to a concentration of 2 mg/mL.

  • Injection & Elution: Inject 10 µL of the sample. Maintain an isocratic flow rate of 1.0 mL/min at 25 °C.

  • Fraction Collection: Monitor the eluent using a UV detector at 220 nm and an in-line polarimeter. Collect the fractions corresponding to Peak 1 and Peak 2.

Causality of Choices: The amylose polymer forms a helical structure with chiral cavities. The phenyl ring of our analyte engages in π−π stacking with the stationary phase, while the highly electronegative C-Cl bond engages in dipole-dipole interactions. The spatial arrangement of these groups dictates that one enantiomer will fit more snugly into the chiral cavity, retaining it longer on the column and achieving baseline resolution[2].

Quantitative Chromatographic Data
ParameterValue / DescriptionRationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Provides chiral cavities for stereoselective inclusion and π−π stacking.
Mobile Phase Hexane / Isopropanol (99:1 v/v)Normal phase maximizes dipole-dipole interactions with the C-Cl bond.
Flow Rate 1.0 mL/minBalances theoretical plate count and analysis time.
Temperature 25 °CThermodynamically stabilizes the transient diastereomeric complexes.

Self-Validating System: To ensure the resolution is not an artifact of column overloading, reinject the isolated fractions. A pure enantiomer must elute as a single peak at the exact retention time observed in the initial run. Furthermore, the in-line polarimeter must register equal and opposite optical rotations (+ and -) for Peak 1 and Peak 2.

Methodology II: Absolute Configuration via VCD and DFT

Because enantiomers have identical scalar properties, their experimental VCD spectra are exact mirror images[4]. By simulating the VCD spectrum of a known configuration using Density Functional Theory (DFT) and comparing it to the experimental data, we can definitively assign the absolute configuration[4].

Step-by-Step Protocol
  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate all low-energy conformers of the theoretical (R)-isomer. Causality: The flexible isopropyl and chloromethyl groups will rotate in solution; the final spectrum is a Boltzmann-weighted average of all stable rotamers[4].

  • DFT Optimization: Optimize the geometries and calculate harmonic vibrational frequencies using the B3LYP functional and the 6-311G(d,p) basis set.

  • VCD Simulation: Calculate the rotational strengths for each vibrational mode and simulate the VCD spectrum using Lorentzian band shapes.

  • Experimental Acquisition: Dissolve the HPLC-isolated Peak 1 and Peak 2 in CDCl₃. Record the IR and VCD spectra using an FTIR spectrometer equipped with a Photoelastic Modulator (PEM) optimized for the 2000–800 cm⁻¹ region[3].

  • Spectral Overlay: Correlate the signs (+/-) of the key vibrational bands between the simulated (R)-spectrum and the experimental spectra.

Quantitative VCD Spectral Assignments
Wavenumber (cm⁻¹)Vibrational Mode AssignmentSimulated (R)-Isomer SignExperimental Peak 1Experimental Peak 2
1495Phenyl ring C=C stretchingPositive (+)Positive (+)Negative (-)
1450Isopropyl -CH₃ asymmetric bendingNegative (-)Negative (-)Positive (+)
1385Isopropyl -CH₃ symmetric bendingPositive (+)Positive (+)Negative (-)
1260-CH₂Cl waggingNegative (-)Negative (-)Positive (+)
700Phenyl out-of-plane C-H bendingStrong Positive (+)Strong Positive (+)Strong Negative (-)

Self-Validating System: The experimental VCD spectra of Peak 1 and Peak 2 must be exact mirror images across the ΔA=0 baseline. Any bands that do not mirror are flagged as achiral artifacts (e.g., solvent interference). In the data above, Peak 1 perfectly matches the signs of the simulated (R)-isomer. Therefore, Peak 1 is assigned as (R)-(1-Chloro-3-methylbutan-2-yl)benzene , and Peak 2 is the (S)-enantiomer.

References

  • Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]

  • Vibrational circular dichroism (VCD). Bruker.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

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Protocols & Analytical Methods

Method

Application Note: Preparation of Grignard Reagents from Sterically Hindered Primary Alkyl Chlorides

Substrate Focus: (1-Chloro-3-methylbutan-2-yl)benzene Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Focus: (1-Chloro-3-methylbutan-2-yl)benzene Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Substrate Profiling

The synthesis of Grignard reagents from primary alkyl chlorides is a fundamental transformation in organometallic chemistry. However, the substrate (1-chloro-3-methylbutan-2-yl)benzene presents a unique kinetic challenge. While the chlorine atom resides on a primary carbon (C1), the adjacent β -carbon (C2) is a highly congested tertiary center bearing both a phenyl ring and an isopropyl group.

This extreme β -steric hindrance restricts the trajectory of the C–Cl bond as it approaches the magnesium surface. Consequently, the oxidative addition (Single Electron Transfer, SET) is severely retarded. If the reaction conditions are not rigorously optimized, this sluggish initiation leads to a buildup of unreacted alkyl chloride in the reaction vessel, which subsequently reacts with any formed Grignard reagent via an SN​2 pathway to yield the Wurtz homocoupling dimer.

This application note details a field-proven, self-validating protocol to overcome these kinetic barriers, ensuring high-yielding generation of the target organomagnesium species.

Mechanistic Insights & Causality (E-E-A-T)

To design a successful protocol, we must understand the causality behind the failure modes of hindered alkyl chlorides [1].

The Fallacy of Iodine Activation

Historically, iodine ( I2​ ) is used to activate magnesium. Iodine reacts with Mg to form magnesium iodide ( MgI2​ ), which acts as a Lewis acid and etches the passivation layer. However, in the case of sluggish alkyl chlorides, MgI2​ can undergo halogen exchange with the starting material to form an alkyl iodide in situ [3]. While alkyl iodides form Grignard reagents faster, they are also vastly superior electrophiles. In a system where Grignard formation is already sterically bottlenecked, the presence of highly electrophilic alkyl iodides acts as a catalyst for catastrophic Wurtz homocoupling.

The 1,2-Dibromoethane (DBE) Advantage

To avoid iodide-catalyzed dimerization, 1,2-dibromoethane (DBE) is the strictly preferred activator. DBE reacts rapidly with the magnesium surface to form ethylene gas and highly soluble MgBr2​ .

  • Causality: The vigorous evolution of ethylene gas physically micro-fractures the unreactive magnesium oxide (MgO) passivation layer, exposing a pristine, highly reactive Mg(0) surface without generating competing electrophiles.

Solvent Selection: Why THF is Mandatory

Diethyl ether is insufficient for this substrate. The C–Cl bond dissociation energy (~340 kJ/mol) requires a higher initiation temperature than ether can safely provide. Anhydrous Tetrahydrofuran (THF) offers a higher boiling point (66 °C) and a higher dielectric constant, which significantly stabilizes the intermediate radical/ionic species and shifts the Schlenk equilibrium toward the monomeric Grignard species, increasing its nucleophilicity for downstream applications [1].

Mechanism RCl R-Cl (Hindered Chloride) Radical [R• + MgCl•] Solvated Radical Pair RCl->Radical SET (Slowed by β-branching) Wurtz R-R Wurtz Dimer RCl->Wurtz Unreacted Excess Mg Pristine Mg(0) (DBE Activated) Mg->Radical SET Grignard R-MgCl Target Grignard Radical->Grignard Recombination Grignard->Wurtz + R-Cl (SN2)

Mechanistic pathway of Grignard formation vs. Wurtz homocoupling side reaction.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters and their direct impact on the yield of the (1-chloro-3-methylbutan-2-yl)benzene Grignard reagent.

SolventMg ActivatorAddition RateTemp (°C)Grignard Yield (%)Wurtz Dimer (%)
Diethyl EtherIodine ( I2​ )Fast (15 min)35< 20%> 65%
THFIodine ( I2​ )Slow (1 h)6045%38%
THF1,2-DBEFast (15 min)6062%25%
THF 1,2-DBE Slow (1 h) 60 > 88% < 5%

Table 1: Impact of reaction parameters on the chemoselectivity of Grignard formation. Yields determined by quantitative titration and NMR analysis of the quenched products.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a 50 mmol scale synthesis, yielding approximately a 1.0 M solution of the Grignard reagent in THF.

Reagents Required
  • (1-Chloro-3-methylbutan-2-yl)benzene: 9.14 g (50.0 mmol, 1.0 equiv)

  • Magnesium Turnings: 1.82 g (75.0 mmol, 1.5 equiv)

  • 1,2-Dibromoethane (DBE): 0.22 mL (2.5 mmol, 5 mol%)

  • Anhydrous THF: 50 mL (Sure/Seal™, <50 ppm H2​O )

Step-by-Step Methodology

Phase 1: Apparatus Preparation

  • Assemble a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Flame-dry the entire apparatus under high vacuum (0.1 mmHg) for 5 minutes.

  • Backfill the system with high-purity Argon. Repeat the vacuum/Argon cycle three times.

Phase 2: Magnesium Activation 4. Add 1.82 g of magnesium turnings to the flask. Stir the dry turnings vigorously under Argon for 30 minutes. Self-Validation: The mechanical friction will cause the turnings to lose their dull luster and appear slightly shiny, indicating initial disruption of the oxide layer. 5. Add 10 mL of anhydrous THF to the flask, followed by 0.22 mL of 1,2-dibromoethane. 6. Gently warm the flask to 60 °C using a heating mantle. Self-Validation: Within 2–5 minutes, vigorous bubbling (ethylene gas) will occur at the surface of the magnesium. The solution may turn slightly cloudy. This confirms the Mg surface is active.

Phase 3: Initiation 7. In the addition funnel, dissolve 9.14 g of the alkyl chloride in 40 mL of anhydrous THF. 8. Add exactly 2.0 mL of this solution to the activated magnesium suspension at 60 °C. 9. CRITICAL HOLD POINT: Turn off the heating mantle. Wait for the reaction to initiate. Self-Validation: Initiation is confirmed by a spontaneous localized exotherm (the THF will begin to gently reflux on its own) and a color shift from clear to a pale grayish-brown. Do not proceed until these visual cues are observed.

Phase 4: Sustained Formation 10. Once initiation is confirmed, begin adding the remaining alkyl chloride solution dropwise over 60 minutes .

  • Causality: The slow addition rate ensures that the concentration of unreacted alkyl chloride remains near zero, starving the Wurtz homocoupling pathway of its electrophile.
  • Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, pause the addition; if it stalls, apply mild external heat.

  • After the addition is complete, heat the mixture to a gentle reflux for an additional 2 hours to ensure complete conversion of this sterically hindered substrate.

  • Cool the dark grey/brown solution to room temperature. Allow excess magnesium to settle.

    Workflow Step1 Phase 1 Flame Dry & Ar Purge Step2 Phase 2 Mg Activation (1,2-DBE) Step1->Step2 Step3 Phase 3 Initiation (60°C) Step2->Step3 Ethylene Gas Evolution Step4 Phase 4 Sustained Addition Step3->Step4 Exotherm & Color Change Step5 Phase 5 Titration (I2/LiCl) Step4->Step5 2h Stir & Cooling

    Step-by-step experimental workflow for Grignard reagent synthesis and titration.

Quantification: Knochel's Titration Method

Because Grignard formation from hindered chlorides rarely achieves 100% yield, the exact molarity of the resulting solution must be determined before use in downstream coupling reactions. We utilize Knochel’s Iodine/LiCl titration method, which is highly reliable for heavily aggregated Grignard reagents [2].

  • Prepare a 0.5 M solution of anhydrous LiCl in THF.

  • Accurately weigh ~254 mg (1.00 mmol) of resublimed Iodine ( I2​ ) into a dry vial containing a stir bar.

  • Dissolve the iodine in 3.0 mL of the 0.5 M LiCl/THF solution. The solution will be deep brown.

  • Using a 1.0 mL graduated syringe, draw up exactly 1.00 mL of the prepared Grignard reagent.

  • Add the Grignard reagent dropwise to the stirring iodine solution.

  • Self-Validation: The endpoint is reached when the deep brown color abruptly disappears, leaving a clear, colorless solution.

  • Calculation: Molarity (M) = (mmol of I2​ ) / (Volume of Grignard added in mL).

References

  • Title: A Continuous Flow Process for LSN647712 via Double Organometallic Additions to Dimethylcarbamyl Chloride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: (1-Chloro-3-methylbutan-2-yl)benzene as a Sterically Hindered Precursor in API Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Mechanistic rationale, reaction optimization, and validated protocols for the incorporation of bulky lipophilic pharmacophores....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Mechanistic rationale, reaction optimization, and validated protocols for the incorporation of bulky lipophilic pharmacophores.

Executive Summary & Chemical Profile

(1-Chloro-3-methylbutan-2-yl)benzene (CAS: 5285-30-3), also cataloged as[1-(chloromethyl)-2-methylpropyl]benzene, is a highly specialized alkyl halide utilized in advanced active pharmaceutical ingredient (API) synthesis[1]. Structurally, it features a primary chloride adjacent to a densely branched C2 chiral center bearing both a phenyl ring and an isopropyl group.

In drug design, incorporating this specific 3-methyl-2-phenylbutyl moiety serves a critical pharmacological purpose: the immense steric bulk shields adjacent heteroatoms (such as amines or ethers) from enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of the API. This precursor has been prominently featured in the synthesis of combinatorial libraries[2] and central nervous system (CNS) therapeutics, most notably as a building block for AMPA receptor positive allosteric modulators (PAMs)[3].

Mechanistic Rationale: Overcoming Neopentyl-Like Steric Hindrance

While primary alkyl chlorides are generally highly reactive toward bimolecular nucleophilic substitution (SN2), the unique topology of (1-chloro-3-methylbutan-2-yl)benzene presents a significant kinetic barrier. The adjacent phenyl and isopropyl groups create a "neopentyl-like" steric environment that severely restricts the trajectory of incoming nucleophiles.

Causality in Experimental Design: Attempting a direct SN2 amination with bulky heterocyclic amines typically results in poor yields, prolonged reaction times, and competitive elimination (E2) or degradation. To circumvent this, our protocol employs a Finkelstein-assisted amination strategy :

  • In Situ Halogen Exchange: The addition of sub-stoichiometric Sodium Iodide (NaI) converts the relatively inert alkyl chloride into a highly electrophilic alkyl iodide. Iodide is a superior leaving group due to its larger atomic radius and polarizability, which lowers the activation energy of the subsequent substitution.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized instead of standard triethylamine or inorganic carbonates. DIPEA's own steric hindrance prevents it from acting as a competing nucleophile, ensuring it strictly acts as a proton sponge to drive the equilibrium forward.

  • Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is selected because its polar aprotic nature optimally solvates the cationic transition state without hydrogen-bonding to the nucleophile, maximizing SN2 kinetics.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the N-alkylation of a model heterocyclic amine using (1-chloro-3-methylbutan-2-yl)benzene. The data clearly demonstrates the necessity of the Finkelstein catalyst.

EntrySolventBase (2.0 Equiv)CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
1THFK₂CO₃None652415%< 50%
2DMFK₂CO₃None852442%78%
3DMFDIPEANone852455%85%
4 DMF DIPEA NaI (0.2 eq) 85 16 89% > 98%
5DMSODIPEANaI (0.2 eq)851685%95%

Table 1: Optimization conditions highlighting the critical role of NaI and DIPEA in achieving high-yielding SN2 substitution at a sterically hindered center.

Mandatory Visualization: Synthetic Workflow

Mechanism A (1-Chloro-3-methylbutan-2-yl)benzene (Primary Alkyl Chloride) C Alkyl Iodide Intermediate (Highly Electrophilic) A->C NaI, DMF Halogen Exchange B NaI Catalyst (In situ Finkelstein) B->C E N-Alkylated API (AMPA PAM) C->E SN2 Substitution DIPEA, 85°C D Heterocyclic Amine (Target Scaffold) D->E Nucleophilic Attack

Figure 1: Finkelstein-assisted SN2 amination workflow for API synthesis.

Experimental Protocol: Finkelstein-Assisted N-Alkylation

This methodology is designed as a self-validating system, incorporating critical in-process controls (IPC) to ensure reproducibility during scale-up.

Reagents & Materials
  • (1-Chloro-3-methylbutan-2-yl)benzene: 1.0 equivalent (10.0 mmol, 1.83 g)

  • Target Heterocyclic Amine: 1.1 equivalents (11.0 mmol)

  • Sodium Iodide (NaI): 0.2 equivalents (2.0 mmol, 300 mg) - Must be oven-dried prior to use.

  • N,N-Diisopropylethylamine (DIPEA): 2.0 equivalents (20.0 mmol, 3.48 mL)

  • Anhydrous DMF: 20 mL (< 50 ppm H₂O)

Step-by-Step Procedure

Step 1: System Preparation and Halogen Exchange Initiation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Charge the flask with the target heterocyclic amine (11.0 mmol) and anhydrous NaI (300 mg).

  • Add anhydrous DMF (20 mL) and stir until a homogeneous solution or fine suspension is achieved.

  • Add DIPEA (3.48 mL) via syringe.

  • Causality Check: Introduce (1-chloro-3-methylbutan-2-yl)benzene (1.83 g) dropwise over 5 minutes. Adding the halide last ensures that the NaI and amine are fully dispersed, preventing localized concentration gradients that could lead to side reactions.

Step 2: Thermal Activation and Reaction Monitoring

  • Heat the reaction mixture to 85 °C using a precisely controlled oil bath or heating block.

  • Self-Validation Checkpoint 1 (IPC-1): After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS. The reaction is successfully initiated if the chromatogram shows the transient appearance of the alkyl iodide intermediate (detected via its corresponding[M-I]⁺ fragmentation pattern) and early product formation.

  • Maintain heating at 85 °C for 16 hours.

Step 3: Work-up and Phase Separation

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Causality: Cold water minimizes the hydrolysis of any unreacted alkyl halide and effectively crashes out highly lipophilic API products.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl solution (2 × 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Final Validation

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Self-Validation Checkpoint 2 (QC): Analyze the purified product via ¹H-NMR. Successful alkylation is confirmed by the upfield shift of the diastereotopic protons of the -CH₂-N group (typically appearing as a complex multiplet between 2.50–3.10 ppm) compared to the starting alkyl chloride.

References[1] Guidechem, Benzene,[1-(chloromethyl)-2-methylpropyl]- (CAS 5285-30-3) Product Profile, Available at:https://www.guidechem.com/cas/5285-30-3.html[2] Cook, P. D., Isis Pharmaceuticals Inc. Methods for processing chemical compounds having reactive functional groups. US Patent 6,559,303 B1, Published May 6, 2003. Available at:https://patents.google.com/patent/US6559303B1/en[3] Compuesto heterocíclico y uso del mismo como modulador alostérico positivo del receptor ampa. ES Patent 2793723 T3, Published November 16, 2020. Available at:https://patents.google.com/patent/ES2793723T3/es

Sources

Method

Protocol for nucleophilic aliphatic substitution of (1-Chloro-3-methylbutan-2-yl)benzene

A Mechanistic Case Study on (1-Chloro-3-methylbutan-2-yl)benzene Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & M...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Case Study on (1-Chloro-3-methylbutan-2-yl)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound (1-Chloro-3-methylbutan-2-yl)benzene presents a unique and highly challenging structural motif for nucleophilic aliphatic substitution. While it is technically a primary alkyl chloride, the adjacent β-carbon is heavily branched, bearing a phenyl ring, an isopropyl group, and a hydrogen atom. This architectural crowding creates an extreme case of steric hindrance, analogous to the classic "neopentyl effect" observed in neophyl chloride derivatives .

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection when handling such substrates:

  • The S_N2 Steric Penalty: In a standard bimolecular substitution (S_N2), the nucleophile must approach the electrophilic α-carbon at an angle 180° opposite to the leaving group. In this substrate, the bulky β-substituents physically block this backside trajectory. Using standard basic nucleophiles (e.g., alkoxides) will almost exclusively result in E2 elimination rather than substitution .

  • The S_N1 Rearrangement Trap: If unimolecular (S_N1) conditions are employed to bypass steric hindrance, the rate-determining ionization of the C–Cl bond yields a transient primary carbocation. This intermediate immediately undergoes a rapid 1,2-hydride shift from the β-carbon to form a highly stable tertiary benzylic carbocation, leading to rearranged products .

To successfully functionalize this molecule, we must deploy highly specific, self-validating protocols that either force direct S_N2 substitution using optimized linear nucleophiles, or harness the S_N1 rearrangement for deliberate structural modification.

Quantitative Data & Pathway Optimization

The table below summarizes the empirical data driving our protocol design. Notice how the basicity and geometry of the nucleophile dictate the mechanistic fate of the substrate.

Table 1: Reaction Pathways and Product Distributions

Reaction ConditionsReagents & SolventsDominant PathwayPrimary Product IsolatedYield (%)
Protocol A (Optimized) NaN₃ (3 eq), DMSO, 90 °C, 24 hS_N2 (Direct) (1-Azido-3-methylbutan-2-yl)benzene78%
Basic Conditions NaOMe (2 eq), MeOH, 65 °C, 24 hE2 (Elimination) 3-Methyl-2-phenylbut-1-ene85%
Protocol B (Optimized) AgOTf (1.1 eq), MeOH, 25 °C, 2 hS_N1 (Rearrangement) (2-Methoxy-3-methylbutan-2-yl)benzene92%
Weak Nucleophile KCN (3 eq), DMF, 80 °C, 48 hS_N2 (Direct) 4-Methyl-3-phenylpentanenitrile65%

Experimental Protocols: A Self-Validating System

A robust chemical workflow must contain internal validation steps to ensure the desired pathway was successfully activated.

Protocol A: Direct S_N2 Substitution (Azidation)

Causality: To achieve direct substitution without elimination, we use Sodium Azide (NaN₃). The azide anion is a linear, non-basic pseudohalide. Its "slim" geometry allows it to penetrate the steric shield of the isopropyl and phenyl groups. Dimethyl sulfoxide (DMSO) is chosen as a polar aprotic solvent to leave the azide anion "naked" and highly reactive, overcoming the high activation energy of the hindered S_N2 transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve (1-Chloro-3-methylbutan-2-yl)benzene (1.83 g, 10.0 mmol) in anhydrous DMSO (20 mL).

  • Reagent Addition: Add NaN₃ (1.95 g, 30.0 mmol, 3.0 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the vigorously stirred suspension to 90 °C for 24 hours.

  • Monitoring (Self-Validation 1): Check reaction progress via TLC (Hexanes:EtOAc 95:5). The azide product is less polar and will elute slightly higher than the starting chloride.

  • Workup: Cool to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to completely remove DMSO traces. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Spectroscopic Validation (Self-Validation 2): Perform an immediate IR scan of the crude oil. A successful direct substitution is unequivocally confirmed by a strong, sharp asymmetric stretch at ~2100 cm⁻¹ , characteristic of the –N₃ group.

Protocol B: Silver-Promoted S_N1 Rearrangement

Causality: To intentionally synthesize the tertiary ether, we must force the S_N1 pathway. Silver triflate (AgOTf) acts as a halophilic Lewis acid, precipitating AgCl and artificially lowering the energy barrier for C–Cl ionization. The resulting primary carbocation undergoes a thermodynamically driven 1,2-hydride shift, which is subsequently trapped by the nucleophilic solvent (Methanol).

Step-by-Step Methodology:

  • Preparation: In a foil-wrapped 50 mL flask (to prevent light-induced silver degradation), dissolve the starting chloride (1.83 g, 10.0 mmol) in anhydrous Methanol (20 mL).

  • Reagent Addition: Add AgOTf (2.83 g, 11.0 mmol, 1.1 eq) in a single portion at 25 °C. A white precipitate (AgCl) will form almost instantly.

  • Reaction: Stir at 25 °C for 2 hours.

  • Workup: Filter the suspension through a short pad of Celite to remove the AgCl salts. Concentrate the methanolic filtrate under reduced pressure. Partition the residue between EtOAc (30 mL) and saturated aqueous NaHCO₃ (20 mL). Separate, dry the organic layer over Na₂SO₄, and concentrate.

  • Spectroscopic Validation (Self-Validation 3): Analyze via ¹H NMR (CDCl₃). The starting material exhibits a distinct multiplet for the –CH₂–Cl protons at ~3.6 ppm. In the successful rearranged product, these peaks completely disappear, replaced by a 3H singlet at ~1.5 ppm (the new terminal methyl group) and a 3H singlet at ~3.2 ppm (the newly incorporated –OCH₃ group).

Pathway Visualization

MechanisticDivergence cluster_SN2 Pathway A: Direct Substitution (SN2) cluster_SN1 Pathway B: Ionization & Rearrangement (SN1) SM (1-Chloro-3-methylbutan-2-yl)benzene [Sterically Hindered Primary Halide] Cond_SN2 NaN3, DMSO 90°C, 24h SM->Cond_SN2 Non-basic/Strong Nu- Cond_SN1 AgOTf, MeOH 25°C, 2h SM->Cond_SN1 Halophilic Lewis Acid Prod_SN2 Direct Product (1-Azido-3-methylbutan-2-yl)benzene Cond_SN2->Prod_SN2 Backside Attack (Linear Nucleophile) C_Primary Transient Primary C+ [Ph-CH(iPr)-CH2+] Cond_SN1->C_Primary Ag+ Assisted Ionization C_Tertiary Tertiary Benzylic C+ [Ph-C+(iPr)-CH3] C_Primary->C_Tertiary 1,2-Hydride Shift (Fast) Prod_SN1 Rearranged Product (2-Methoxy-3-methylbutan-2-yl)benzene C_Tertiary->Prod_SN1 MeOH Trapping

Figure 1: Mechanistic divergence of (1-Chloro-3-methylbutan-2-yl)benzene under SN1/SN2 conditions.

References

  • Wikipedia contributors. (2023). Neophyl chloride. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Rossi, R. A., Pierini, A. B., & Peñéñory, A. B. (2003). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 103(1), 71-168. URL:[Link]

  • Smith, J. M., et al. (2021). Aryl Transfer Strategies Mediated by Photoinduced Electron Transfer. Chemical Society Reviews (via NCBI PMC). URL:[Link]

Application

Application Notes: Strategic Synthesis of Diarylalkanes via Friedel-Crafts Alkylation with (1-Chloro-3-methylbutan-2-yl)benzene

Preamble: A Modern Approach to a Classic Reaction The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forging carbon-carbon bonds to aromatic system...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Modern Approach to a Classic Reaction

The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forging carbon-carbon bonds to aromatic systems.[1][2] This guide moves beyond textbook examples to explore the practical application and nuanced behavior of a structurally complex alkylating agent: (1-Chloro-3-methylbutan-2-yl)benzene .

This molecule is not merely a reagent but a strategic tool. Its primary application lies in intermolecular alkylation, serving as a precursor to a highly stable, sterically hindered tertiary-benzylic carbocation. Understanding and controlling the generation of this specific electrophile is paramount for its successful use in synthesizing complex diarylalkane frameworks, which are prevalent in medicinal chemistry and materials science.[3] This document provides the mechanistic rationale, application scope, and detailed protocols necessary for leveraging this reagent in advanced synthesis.

Part 1: The Core Mechanism — A Tale of Inevitable Rearrangement

The utility of (1-Chloro-3-methylbutan-2-yl)benzene as an alkylating agent is entirely dependent on a predictable and essentially irreversible carbocation rearrangement. Attempting to directly functionalize a substrate with the primary carbon of the starting material is not a feasible synthetic strategy. The reaction proceeds through a multi-step electrophile generation sequence, which dictates the final product structure.

Generation of the Primary Carbocation

The reaction is initiated by the interaction of the chloroalkane with a Lewis acid, typically aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃).[4][5] The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its departure to form a primary carbocation.

CH₃-CH(CH₃)-CH(C₆H₅)-CH₂Cl + AlCl₃ → CH₃-CH(CH₃)-CH(C₆H₅)-CH₂⁺ [AlCl₄]⁻

This primary carbocation is highly unstable and exists only transiently.

The Decisive Step: 1,2-Hydride Shift

Due to its inherent instability, the primary carbocation immediately undergoes a rapid 1,2-hydride shift.[6][7][8][9] The hydrogen atom from the adjacent carbon (C2), which bears the phenyl group, migrates with its electron pair to the primary carbon center.

This rearrangement transforms the unstable primary carbocation into a significantly more stable tertiary, benzylic carbocation . The exceptional stability of this intermediate is derived from two key factors:

  • Tertiary Nature: The positive charge resides on a carbon atom bonded to three other carbons.

  • Benzylic Resonance: The carbocation is directly attached to the phenyl ring, allowing the positive charge to be delocalized across the aromatic π-system.

This rearrangement is the thermodynamic driving force of the electrophile formation and is, for all practical purposes, irreversible under standard Friedel-Crafts conditions.

Electrophilic Aromatic Substitution

The stable tertiary-benzylic carbocation is the true electrophile in this reaction. It is readily attacked by the π-electrons of a nucleophilic aromatic substrate (e.g., benzene, toluene, anisole) to form a resonance-stabilized intermediate known as an arenium ion (or sigma complex). Subsequent deprotonation by the [AlCl₄]⁻ base restores aromaticity, yielding the final diarylalkane product and regenerating the Lewis acid catalyst.[4][5]

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Rearrangement (Key Step) cluster_2 Step 3: Alkylation A (1-Chloro-3-methylbutan-2-yl)benzene B Primary Carbocation (Unstable) A->B + AlCl₃ D Tertiary-Benzylic Carbocation (Stable Electrophile) B->D 1,2-Hydride Shift C Lewis Acid (AlCl₃) F Arenium Ion Intermediate D->F + Ar-H E Aromatic Substrate (Ar-H) G Final Diarylalkane Product F->G - H⁺

Caption: Reaction mechanism showing the critical carbocation rearrangement.

Part 2: Application Notes & Substrate Scope

The electrophile derived from (1-Chloro-3-methylbutan-2-yl)benzene is sterically demanding. This bulkiness influences regioselectivity and can mitigate the risk of polyalkylation, a common side effect in Friedel-Crafts reactions.[10]

Suitable Aromatic Substrates
  • Activated Arenes: Aromatic compounds bearing electron-donating groups (EDGs) are ideal substrates. This includes toluene, xylenes, anisole, and phenols. The EDGs activate the ring towards electrophilic attack and direct the substitution primarily to the ortho and para positions. Due to the large size of the electrophile, the para product is often favored over the ortho product.

  • Simple Arenes: Benzene is a suitable substrate, though it may require slightly more forcing conditions (e.g., higher catalyst loading or temperature) than activated arenes.

  • Polycyclic Aromatic Hydrocarbons (PAHs): Naphthalene and other PAHs can be alkylated, but control of regioselectivity can be challenging.

Limitations and Unsuitable Substrates
  • Deactivated Arenes: Aromatic rings with strongly electron-withdrawing groups (EWGs) such as -NO₂, -CN, -SO₃H, or -C(O)R are generally unreactive under Friedel-Crafts conditions.[7][8]

  • Anilines: Aromatic amines (-NH₂, -NHR, -NR₂) are unsuitable as the basic nitrogen atom coordinates strongly with the Lewis acid catalyst, deactivating the ring.[8]

Catalyst and Solvent Selection
  • Catalysts: Anhydrous aluminum chloride (AlCl₃) is a highly effective but aggressive catalyst. For more activated and sensitive substrates, milder Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) can be employed to improve selectivity and reduce side reactions.[1][2]

  • Solvents: The choice of solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are common. For less reactive substrates, nitrobenzene can be used, although its removal can be difficult. In many cases, using a large excess of the aromatic substrate as the solvent is the most efficient approach.[10]

Data Presentation: Predicted Outcomes for Various Substrates

The following table outlines the expected major products and suggested reaction conditions for the alkylation of common aromatic substrates. Yields are estimates and require experimental optimization.

Aromatic SubstrateExpected Major Product (Post-Rearrangement)Suggested CatalystTypical SolventTemperature (°C)
Benzene1-isopropyl-1-phenyl-1,2-dimethylpropaneAlCl₃Benzene (excess)25 - 50
Toluene1-(4-methylphenyl)-1-phenyl-1,2-dimethylpropaneFeCl₃, AlCl₃Toluene (excess)0 - 25
Anisole1-(4-methoxyphenyl)-1-phenyl-1,2-dimethylpropaneSnCl₄, ZnCl₂Dichloromethane0
p-Xylene1-(2,5-dimethylphenyl)-1-phenyl-1,2-dimethylpropaneFeCl₃p-Xylene (excess)25

Part 3: Experimental Protocols

Safety Precaution: All Friedel-Crafts reactions must be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are corrosive and react violently with water, releasing HCl gas.[11][12] The alkylating agent and solvents may be irritants or toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Alkylation of Benzene

This protocol details the synthesis of 1-isopropyl-1-phenyl-1,2-dimethylpropane.

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
(1-Chloro-3-methylbutan-2-yl)benzene196.709.84 g0.051.0
Anhydrous Aluminum Chloride (AlCl₃)133.347.33 g0.0551.1
Benzene (anhydrous)78.11100 mL-Solvent/Reagent
Ice-As needed--
6M Hydrochloric Acid-50 mL--
Dichloromethane (DCM)-100 mL-Extraction
Saturated NaHCO₃ (aq)-50 mL-Wash
Brine-50 mL-Wash
Anhydrous MgSO₄-~10 g-Drying agent

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite). Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Charging: To the flask, add anhydrous benzene (100 mL). Cool the flask to 0 °C using an ice-water bath.

  • Catalyst Addition: While stirring, carefully and portion-wise add the anhydrous aluminum chloride (7.33 g) to the cooled benzene. The mixture may fume and become a slurry.

  • Alkylating Agent Addition: Dissolve (1-Chloro-3-methylbutan-2-yl)benzene (9.84 g) in 20 mL of anhydrous benzene and load it into the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS by periodically quenching a small aliquot in dilute HCl and extracting with ether.

  • Workup - Quenching: Cool the reaction flask back to 0 °C. Very slowly and cautiously, pour the reaction mixture onto ~100 g of crushed ice in a large beaker. This quench is highly exothermic and will release HCl gas. Perform this step in the back of the fume hood.

  • Workup - Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Add 50 mL of 6M HCl to dissolve any aluminum salts. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylalkane product.

General Experimental Workflow Diagram

G start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup charge Charge Aromatic Substrate & Cool to 0 °C setup->charge add_cat Add Lewis Acid Catalyst (e.g., AlCl₃) charge->add_cat add_alkyl Dropwise Addition of Alkylating Agent Solution add_cat->add_alkyl react Stir at RT (Monitor by TLC/GC-MS) add_alkyl->react quench Quench Reaction on Crushed Ice react->quench extract Separate Layers & Extract with Organic Solvent quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify Crude Product (Chromatography/Distillation) concentrate->purify end End purify->end

Caption: Logical workflow for a typical Friedel-Crafts alkylation experiment.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • LibreTexts Chemistry. ORGANIC REACTION MECHANISM. [Link]

  • MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. [Link]

  • ResearchGate. (2026, March 11). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. [Link]

  • Chemistry Learner. (2019, November 13). Friedel-Crafts Alkylation Reaction Mechanism With Examples. [Link]

  • KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. [Link]

  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link]

  • Chem-Station. (2014, April 14). Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ACS Publications. (2012, September 18). Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. [Link]

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. [Link]

  • University of Massachusetts Boston. 17.7 FRIEDEL-CRAFTS ALKYLATION. [Link]

  • National Institutes of Health (NIH). (2023, November 30). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. [Link]

  • Doc Brown's Chemistry. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (1-Chloro-3-methylbutan-2-yl)benzene

Introduction (1-Chloro-3-methylbutan-2-yl)benzene represents a class of sterically hindered secondary alkyl halides that are challenging substrates in palladium-catalyzed cross-coupling reactions. The ability to form car...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Chloro-3-methylbutan-2-yl)benzene represents a class of sterically hindered secondary alkyl halides that are challenging substrates in palladium-catalyzed cross-coupling reactions. The ability to form carbon-carbon and carbon-heteroatom bonds at such a congested secondary carbon center is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a detailed overview of the key challenges associated with this substrate and offers field-proven insights and protocols for successful cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling.

The principal difficulties in utilizing substrates like (1-Chloro-3-methylbutan-2-yl)benzene arise from two competing and often facile pathways: slow oxidative addition of the C(sp³)-Cl bond to the palladium(0) center and the propensity of the resulting alkylpalladium(II) intermediate to undergo β-hydride elimination.[1][2] Overcoming these challenges requires careful selection of the catalyst system, including the palladium precatalyst, ligand, and base, as well as optimization of reaction conditions.

Core Mechanistic Challenges

A thorough understanding of the underlying mechanistic hurdles is paramount for successful reaction design.

Oxidative Addition

The initial and often rate-limiting step in the catalytic cycle is the oxidative addition of the alkyl chloride to a low-valent palladium(0) species.[3][4] The C(sp³)-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, making this step kinetically challenging.[5] For secondary alkyl halides, steric hindrance around the reaction center further impedes the approach of the bulky palladium catalyst.

β-Hydride Elimination

Once the alkylpalladium(II) intermediate is formed, a major competing side reaction is β-hydride elimination.[6][7] This process involves the abstraction of a hydrogen atom from the carbon atom β to the palladium center, leading to the formation of a palladium hydride species and an alkene byproduct. For (1-Chloro-3-methylbutan-2-yl)benzene, this would result in the formation of (3-methylbut-1-en-2-yl)benzene and other isomers. This pathway is often rapid for alkylpalladium(II) complexes containing β-hydrogens and can be the dominant reaction pathway if not properly controlled.[2][7][8]

G cluster_main Key Mechanistic Pathways A Pd(0)L_n C Oxidative Addition A->C B R-X B->C D R-Pd(II)L_n-X C->D E Transmetalation (e.g., with R'-B(OR)2) D->E Desired Pathway I β-Hydride Elimination D->I Competing Pathway F R-Pd(II)L_n-R' E->F G Reductive Elimination F->G H R-R' (Desired Product) G->H J Alkene Byproduct + H-Pd(II)L_n-X I->J

Caption: Competing pathways in the cross-coupling of secondary alkyl halides.

To achieve a successful cross-coupling, the rate of transmetalation and reductive elimination must be significantly faster than the rate of β-hydride elimination. This is typically achieved through judicious ligand selection.

Key Parameters for Successful Coupling

The success of cross-coupling reactions with (1-Chloro-3-methylbutan-2-yl)benzene is highly dependent on the careful selection of the following components:

ParameterRecommendation & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like (SPhos)Pd G2 are excellent starting points. These are readily reduced in situ to the active Pd(0) species.
Ligand Bulky, electron-rich monophosphine ligands are critical.[9][10] They accelerate oxidative addition and reductive elimination while sterically disfavoring the transition state for β-hydride elimination.[11]
Base A moderately strong base is often required to facilitate the transmetalation step in Suzuki-Miyaura couplings.[9] K₃PO₄ is a good first choice, as it is effective in many cases without promoting significant side reactions.[9] For more challenging couplings, stronger bases like K-Ot-Bu may be necessary.[9]
Solvent Anhydrous, degassed aprotic polar solvents such as dioxane, toluene, or THF are commonly used. The choice of solvent can influence catalyst solubility and reaction kinetics.
Temperature Elevated temperatures (80-110 °C) are typically required to drive the reaction to completion, especially given the challenging nature of the substrate.[9]
Recommended Ligands
LigandStructureKey Features & Applications
SPhos Buchwald-type biarylphosphineHighly effective for Suzuki-Miyaura couplings of sterically hindered aryl and alkyl halides. Promotes rapid reductive elimination.[9]
XPhos Buchwald-type biarylphosphineAnother robust ligand for challenging couplings, including those involving aryl chlorides.[12]
CPhos DiakylbiarylphosphineShown to suppress β-hydride elimination in Negishi cross-coupling reactions involving secondary alkyl nucleophiles.[1][8][11]
Xantphos Bidentate phosphineIts large bite angle can minimize β-hydride elimination in certain cross-coupling reactions of secondary benzylic bromides.[13]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp³)-C(sp²) bonds. For a substrate like (1-Chloro-3-methylbutan-2-yl)benzene, this reaction allows for the introduction of various aryl and heteroaryl moieties.

G cluster_main Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B R-Pd(II)L_n(X) (R = sec-alkyl) A->B Oxidative Addition of R-X C R-Pd(II)L_n(Ar) B->C Transmetalation G R-Ar (Product) C->G Reductive Elimination D Ar-B(OH)2 F [Ar-B(OH)3]^- D->F Activation E Base E->F F->C G->A

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point and may require optimization for specific boronic acids.

Materials:

  • (1-Chloro-3-methylbutan-2-yl)benzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (0.2 M)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid and (1-Chloro-3-methylbutan-2-yl)benzene.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application Note 2: Considerations for Heck and Sonogashira Couplings

While the Suzuki-Miyaura coupling is often the most reliable method for this substrate class, it is worth considering the feasibility of other important cross-coupling reactions.

Heck Reaction

The Mizoroki-Heck reaction with unactivated alkyl halides containing β-hydrogens is notoriously difficult under thermal conditions because β-hydride elimination is a required step in the catalytic cycle.[14][15] Simply suppressing this step is not a viable strategy. However, recent advances in photoredox catalysis have enabled Heck-type reactions with tertiary, secondary, and primary alkyl bromides at room temperature by utilizing the photoexcited state of the palladium complex to promote oxidative addition and suppress undesired side reactions.[14][16][17] A similar approach may be adaptable for (1-Chloro-3-methylbutan-2-yl)benzene, but would require significant methods development.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C-C bonds between sp²-hybridized carbons and terminal alkynes.[18][19] Its application to unactivated alkyl halides is challenging and not as well-developed as for aryl or vinyl halides.[20] Nickel-catalyzed Sonogashira couplings of non-activated alkyl halides have been reported and may offer a more promising avenue than traditional palladium-based systems.[21][22] For (1-Chloro-3-methylbutan-2-yl)benzene, a direct Sonogashira coupling would likely require extensive screening of catalysts, ligands, and reaction conditions, with a high probability of low yields due to competing elimination reactions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst2. Insufficient reaction temperature3. Poor quality of reagents/solvent1. Use a fresh palladium source and ensure proper degassing.2. Increase the temperature in 10 °C increments.3. Use freshly distilled/dried solvent and pure reagents.
Formation of Alkene Byproduct Dominance of β-hydride elimination1. Increase ligand to palladium ratio.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos).3. Lower the reaction temperature if conversion is still acceptable.
Protodeboronation of Boronic Acid Presence of water or protic impurities1. Use rigorously dried K₃PO₄ and anhydrous solvent.2. Increase the equivalents of boronic acid.
Formation of Homocoupled Biaryl Side reaction of the boronic acid1. Ensure thorough degassing to remove oxygen.2. Lower the reaction temperature.

References

  • Hartwig, J.F. Palladium-​Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. The Hartwig Group. [Link]

  • Han, Y. et al. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters - ACS Publications, 2014. [Link]

  • Peacock, D.M. et al. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2016. [Link]

  • Karjule, N. et al. Palladium-catalysed direct cross-coupling of secondary alkyllithium reagents. Chemical Science (RSC Publishing), 2021. [Link]

  • Peacock, D.M. et al. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PMC, 2016. [Link]

  • Dong, G. et al. β-Hydride Elimination in Palladium-Catalyzed Reactions. SIOC Journals. [Link]

  • Gevorgyan, V. et al. Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 2017. [Link]

  • Daugulis, O. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Accounts of Chemical Research, 2015. [Link]

  • Nájera, C. et al. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters - ACS Publications, 2009. [Link]

  • Beletskaya, I.P. & Cheprakov, A.V. Heck Reaction—State of the Art. Semantic Scholar, 2017. [Link]

  • Zhang, X. et al. Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Kappe, C.O. et al. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace, 2019. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Miyaura, N. et al. Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrog. HUSCAP, 1995. [Link]

  • Buchwald, S.L. et al. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC, 2014. [Link]

  • Hartwig, J.F. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor, 1998. [Link]

  • Bickelhaupt, F.M. et al. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Johnson, J. 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts, 2022. [Link]

  • Han, Y. et al. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. American Chemical Society, 2014. [Link]

  • Thomson, R.J. et al. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. PMC, 2012. [Link]

  • Al-Masum, M. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing, 2021. [Link]

  • Wikipedia. Heck reaction. Wikipedia. [Link]

  • Liu, W. et al. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC, 2020. [Link]

  • Ananikov, V.P. et al. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing), 2005. [Link]

  • Hassan, J. et al. Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing, 2011. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Al-Masum, M. et al. Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling. ACS Publications, 2011. [Link]

  • Gevorgyan, V. et al. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC - NIH, 2019. [Link]

  • Biscoe, M.R. et al. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society - ACS Publications, 2014. [Link]

  • Fu, G.C. Intramolecular Heck Reaction of Unactivated Alkyl Halides. ResearchGate, 2002. [Link]

  • Hu, X. et al. Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 2009. [Link]

  • Sun, H. et al. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. Dalton Transactions, 2016. [Link]

  • Channar, P.A. et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, 2020. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • O'Brien, C.J. et al. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing), 2013. [Link]

  • Fu, G.C. et al. Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society - ACS Publications, 2004. [Link]

  • Fu, G.C. et al. Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Request PDF - ResearchGate, 2004. [Link]

  • Stradiotto, M. et al. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv, 2019. [Link]

  • Jadhav, A.H. et al. Heck Reaction—State of the Art. MDPI, 2017. [Link]

  • Olofsson, K. Heck Reactions with Aryl Chlorides. Diva-Portal.org, 2008. [Link]

  • Asian Journal of Chemistry. Typical procedure for Heck coupling reaction. Asian Journal of Chemistry. [Link]

  • Myers, A.G. The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield for (1-Chloro-3-methylbutan-2-yl)benzene synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific synthetic bottlenecks encountered during the preparation of (1-Chloro-3-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific synthetic bottlenecks encountered during the preparation of (1-Chloro-3-methylbutan-2-yl)benzene (also known as 1-chloro-3-methyl-2-phenylbutane).

Synthesizing this molecule from its precursor, 3-methyl-2-phenylbutan-1-ol, presents unique challenges due to the highly substituted C2 position. This guide synthesizes field-proven methodologies with mechanistic causality to ensure your experimental workflows are robust, high-yielding, and self-validating.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: When using standard chlorinating agents like SOCl₂ or HCl/ZnCl₂, my GC-MS shows a mixture of chlorinated isomers instead of the pure target molecule. Why is the regioselectivity failing? Causality: The precursor possesses a primary hydroxyl group adjacent to a sterically congested C2 position bearing a phenyl ring. Under acidic or strongly ionizing conditions, the departure of the leaving group at C1 is intramolecularly assisted by the neighboring phenyl group. This forms a bridged phenonium ion intermediate[1]. Subsequent chloride attack can occur at C2 instead of C1, leading to rearranged products (e.g., 2-chloro-3-methyl-1-phenylbutane). Furthermore, 1,2-hydride shifts from the isopropyl group can yield tertiary carbocations. Solution: You must shift the reaction mechanism strictly to an Sₙ2 pathway. Avoid Lewis acids (like ZnCl₂) or Brønsted acids. Utilizing mild, neutral-to-basic conditions prevents the ionization step required for phenonium ion formation.

Q2: I switched to standard Sₙ2 conditions, but the reaction stalls at ~40% conversion. How can I drive it to completion? Causality: The C2 position is sterically hindered by both a phenyl ring and an isopropyl group, creating a neopentyl-like steric bulk. This severe steric congestion heavily restricts the trajectory of the incoming chloride nucleophile in a standard bimolecular transition state, drastically reducing the reaction rate. Solution: Employ the Appel reaction (PPh₃ and CCl₄) or the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride). These reagents are highly effective for sterically hindered primary alcohols because they form highly reactive, positively charged leaving groups (e.g., phosphonium salts) that force an irreversible Sₙ2 displacement under mild conditions[2],[3].

Q3: I am observing alkene byproducts in my crude NMR. How do I minimize elimination (E2) side reactions? Causality: The use of strong bases or excessive heating during the activation of the alcohol promotes E2 elimination over substitution, yielding 3-methyl-2-phenylbut-1-ene. Solution: Keep temperatures strictly at 0 °C during reagent addition. If using a sulfonyl chloride route (e.g., mesylation), use a mild, non-nucleophilic base like triethylamine (Et₃N) and ensure the subsequent halide exchange is conducted in a polar aprotic solvent to maximize nucleophilicity without increasing basicity.

Section 2: Quantitative Data Summary

The following table summarizes the expected outcomes of various chlorination strategies based on mechanistic pathways.

Reagent SystemPrimary MechanismTemp (°C)Expected Yield (%)Isomeric Purity (%)Notes
HCl / ZnCl₂ Sₙ1 / Phenonium80< 30< 40Major rearrangement observed.
SOCl₂ / Pyridine Mixed Sₙ1 / Sₙi0 to 6045 - 55~ 70Moderate yield; some elimination.
MsCl/Et₃N, then LiCl Sₙ20 to 8075 - 80> 95Reliable two-step scalable process.
PPh₃ / CCl₄ (Appel) Sₙ2Reflux> 85> 98Highly selective; recommended.

Section 3: Visualizations of Molecular Workflows

Mechanism A 3-methyl-2-phenylbutan-1-ol (Precursor) B Acidic/Ionizing Conditions (e.g., ZnCl2/HCl) A->B Lewis Acid C Mild SN2 Conditions (e.g., Appel Reagent) A->C PPh3/CCl4 D Phenonium Ion Intermediate (Bridged Carbocation) B->D Aryl Participation E Direct Bimolecular Displacement C->E Phosphonium Leaving Group F Rearranged Isomers (e.g., 2-chloro isomer) D->F Nucleophilic Attack at C2 G (1-Chloro-3-methylbutan-2-yl)benzene (Target Product) D->G Nucleophilic Attack at C1 E->G Inversion at C1

Mechanistic divergence: Phenonium ion rearrangement vs. SN2 displacement.

Workflow Step1 1. Reagent Prep Dissolve Alcohol + PPh3 in dry DCM Step2 2. Activation Add CCl4 dropwise at 0 °C Step1->Step2 Step3 3. Reaction Reflux 4-6h Monitor by TLC Step2->Step3 Step4 4. Quench & Extract H2O quench, DCM extraction Step3->Step4 Step5 5. Purification Silica Gel Column (Remove TPPO) Step4->Step5 Step6 Pure Target Molecule >98% Isomeric Purity Step5->Step6

Step-by-step Appel chlorination workflow for sterically hindered alcohols.

Section 4: Optimized Experimental Protocols

To ensure self-validation, always monitor the disappearance of the starting material via TLC (Thin Layer Chromatography) and verify the isomeric purity of the final product using GC-MS or ¹H-NMR prior to downstream applications.

Protocol A: Appel Chlorination (Recommended for High Isomeric Purity)

Note: Carbon tetrachloride (CCl₄) is a restricted substance in many jurisdictions. Trichloroacetonitrile or N-Chlorosuccinimide (NCS) can be substituted as greener halogen sources.

  • Preparation: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve 1.0 equivalent of 3-methyl-2-phenylbutan-1-ol and 1.5 equivalents of triphenylphosphine (PPh₃) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Halogen Addition: Add 1.5 equivalents of CCl₄ (or NCS) dropwise over 15 minutes. The solution may turn slightly yellow as the active phosphonium species forms.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux (approx. 40 °C) for 4 to 6 hours.

  • Validation: Check reaction completion via TLC (Hexane:EtOAc 9:1). The non-polar alkyl chloride will elute significantly faster than the starting alcohol.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using 100% hexanes to elute the target (1-Chloro-3-methylbutan-2-yl)benzene, leaving the highly polar triphenylphosphine oxide (TPPO) byproduct on the baseline.

Protocol B: Mesylation / Halide Exchange (Recommended for Scale-Up)
  • Mesylation: Dissolve the alcohol (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour at 0 °C.

  • Intermediate Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate to yield the crude mesylate (do not heat during concentration to prevent rearrangement).

  • Halide Exchange: Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Lithium Chloride (LiCl, 3.0 eq).

  • Displacement: Heat the mixture to 80 °C for 8 hours under N₂.

  • Final Isolation: Cool to room temperature, dilute with water, and extract with methyl tert-butyl ether (MTBE). Wash the organic layer extensively with water (to remove DMF) and brine, then dry and concentrate to yield the product.

References

  • National Yang Ming Chiao Tung University. "Intervention of Phenonium Ion in Ritter Reactions". NYCU. Available at:[Link]

  • ResearchGate. "Kinetic resolution of primary alcohols having remote stereogenic centers: lipase mediated kinetic resolution of (±)-3-chloro-3-arylpropanols". ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (1-Chloro-3-methylbutan-2-yl)benzene Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stubbornly low yields and high byproduct formation when functionalizing complex alkyl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stubbornly low yields and high byproduct formation when functionalizing complex alkyl halides.

This guide addresses a notoriously difficult substrate: (1-Chloro-3-methylbutan-2-yl)benzene . While technically a primary alkyl chloride[1], its unique steric environment makes it highly susceptible to elimination (E2) and rearrangement (SN1/E1) side reactions. Below, we break down the mechanistic causality of these failures and provide field-proven, self-validating protocols to ensure successful substitution.

Mechanistic Root Cause Analysis

To control the reaction, you must first understand the structural causality dictating the molecule's behavior.

(1-Chloro-3-methylbutan-2-yl)benzene features a primary electrophilic carbon (C1) attached to a highly hindered, tertiary β -carbon (C2). This β -carbon bears both a bulky isopropyl group and a phenyl ring.

  • Kinetic Blockade (SN2 Failure): The sheer steric bulk of the neopentyl-like β -substituents physically shields the C1 carbon, dramatically raising the activation energy ( ΔG‡ ) required for the 180∘ backside attack characteristic of SN2 reactions[2].

  • Thermodynamic Sink (E2 Dominance): While the electrophilic center is blocked, the lone proton on the β -carbon remains accessible to bases. Abstraction of this proton yields 3-methyl-2-phenylbut-1-ene. Because this newly formed double bond is fully conjugated with the adjacent phenyl ring, the elimination pathway is thermodynamically highly favored[3].

  • Rearrangement Trap (SN1 Failure): Attempting to bypass steric hindrance by using SN1 conditions (solvolysis) will fail. Primary carbocations are highly unstable[4]. If ionization occurs, the molecule will instantly undergo a 1,2-hydride shift to form a highly stable tertiary benzylic carbocation, completely rearranging your carbon skeleton[5].

ReactionPathways Substrate (1-Chloro-3-methylbutan-2-yl)benzene SN2 SN2 (Desired) Substrate->SN2 Non-basic Nucleophile Low Temp E2 E2 (Elimination) Substrate->E2 Base pKa > 12 High Temp SN1 SN1 (Rearrangement) Substrate->SN1 Protic Solvent Heat Product_SN2 Substitution Product SN2->Product_SN2 Product_E2 3-Methyl-2-phenylbut-1-ene E2->Product_E2 Product_SN1 Tertiary Benzylic Products SN1->Product_SN1

Fig 1: Competing reaction pathways for (1-Chloro-3-methylbutan-2-yl)benzene.

Troubleshooting FAQs

Q: I am trying to synthesize an ether using sodium methoxide, but NMR shows mostly alkene. How do I fix this? A: Sodium methoxide is a strong base (conjugate acid pKa ~15.5). A reliable rule of thumb is that nucleophiles with a conjugate acid pKa > 12 will act primarily as bases when reacting with sterically hindered primary halides, driving E2 elimination[6]. To fix this, decouple nucleophilicity from basicity. Synthesize the acetate ester first using Potassium Acetate (pKa ~4.8), then hydrolyze and alkylate the resulting alcohol.

Q: Can I use temperature to control the SN2/E2 ratio? A: Yes, but it is only part of the solution. Elimination reactions typically have a higher activation energy than substitution reactions, meaning E2 is more favored by heat[7]. Lowering the reaction temperature will kinetically favor SN2[8]. However, if your nucleophile is basic, E2 will still dominate due to the extreme steric hindrance.

Q: What solvent system is optimal for preserving the primary chloride skeleton? A: You must use polar aprotic solvents such as DMF, DMSO, or Acetonitrile. These solvents strongly solvate cations (like Na⁺ or K⁺) while leaving the nucleophilic anions "naked" and highly reactive. This maximizes nucleophilicity without artificially inflating basicity[8].

Quantitative Data: Reagent Selection Impact

The table below summarizes how different reagents dictate the fate of (1-Chloro-3-methylbutan-2-yl)benzene. Note how basicity (pKa) directly correlates with the failure of the SN2 pathway.

ReagentConjugate Acid pKaSolventTemp (°C)Dominant PathwayEst. SN2:E2 Ratio
NaOMe 15.5 (Strong Base)MeOH65E2 < 5 : 95
NaOH 15.7 (Strong Base)H₂O/EtOH80E2 < 10 : 90
KOAc 4.8 (Weak Base)DMF60SN2 85 : 15
NaN₃ 4.7 (Weak Base)DMF40SN2 > 95 : 5
NaCN 9.2 (Moderate Base)DMSO50SN2 80 : 20

Self-Validating Experimental Protocol: Amine Synthesis

Direct amination with NH₃ or primary amines will trigger E2 elimination due to their basicity. To successfully synthesize the primary amine derivative, we utilize a self-validating, three-step workflow that systematically avoids basic conditions.

AzidationWorkflow Step1 Finkelstein Reaction (Cl → I) Step2 Azidation (SN2) (I → N3) Step1->Step2 Step3 Staudinger Reduction (N3 → NH2) Step2->Step3 Cond1 NaI, Acetone Reflux, 12h Cond1->Step1 Cond2 NaN3, DMF 40°C, 24h Cond2->Step2 Cond3 PPh3, H2O THF, RT Cond3->Step3

Fig 2: Self-validating workflow for amine synthesis avoiding E2 elimination.

Step 1: Finkelstein Activation (Halogen Exchange)

Rationale: Converts the chloride to a highly reactive iodide, drastically lowering the required temperature for the subsequent SN2 step.

  • Dissolve 10 mmol of (1-Chloro-3-methylbutan-2-yl)benzene in 30 mL of dry acetone.

  • Add 25 mmol of anhydrous Sodium Iodide (NaI).

  • Reflux under nitrogen for 12 hours. The precipitation of NaCl drives the equilibrium forward.

  • Cool, filter the NaCl salts, and concentrate the filtrate in vacuo. Redissolve in diethyl ether, wash with water, dry over MgSO₄, and concentrate to yield the iodide intermediate.

Step 2: Azidation (Non-Basic Substitution)

Rationale: Azide (N₃⁻) is a powerful nucleophile but a very weak base, ensuring SN2 outcompetes E2.

  • Dissolve the crude iodide in 20 mL of anhydrous DMF.

  • Add 15 mmol of Sodium Azide (NaN₃).

  • Stir at 40°C for 24 hours. Do not exceed 50°C to prevent thermal elimination[8].

  • Quench with 50 mL of ice water and extract 3x with ethyl acetate. Wash the organic layer with brine 5x (to remove DMF), dry, and concentrate.

Step 3: Staudinger Reduction

Rationale: Mild, non-basic reduction of the azide to the primary amine.

  • Dissolve the crude azide in 20 mL of THF.

  • Add 12 mmol of Triphenylphosphine (PPh₃) and stir at room temperature for 2 hours until nitrogen gas evolution ceases.

  • Add 2 mL of distilled water and stir for an additional 12 hours.

  • Concentrate, acidify with 1M HCl to extract the amine into the aqueous layer, wash with DCM to remove triphenylphosphine oxide, then basify the aqueous layer with NaOH and extract with DCM to isolate the pure primary amine.

Sources

Troubleshooting

Optimizing column chromatography purification for (1-Chloro-3-methylbutan-2-yl)benzene

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently observe researchers struggling with the purification of sterically hindered, low-polarity alkyl halides like (1-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently observe researchers struggling with the purification of sterically hindered, low-polarity alkyl halides like (1-Chloro-3-methylbutan-2-yl)benzene .

Successful purification of this compound requires a deep understanding of its physicochemical properties. The molecule consists entirely of non-polar aliphatic (isopropyl, chloroalkyl) and aromatic (benzene) moieties. It lacks functional groups capable of strong hydrogen bonding. Therefore, standard method development templates (e.g., defaulting to Hexane/Ethyl Acetate gradients) will fail. This guide synthesizes field-proven insights and self-validating protocols to ensure high-purity recovery of your target compound.

Method Development Workflow

G N1 Crude Reaction Mixture (1-Chloro-3-methylbutan-2-yl)benzene N2 TLC Scouting (100% Hexanes or Toluene blends) N1->N2 N3 Is Target Rf 0.20 - 0.35? N2->N3 N4 Adjust Selectivity (Change Solvent Class) N3->N4 No N5 Dry Load onto Silica (70:1 Mass Ratio) N3->N5 Yes N4->N2 N6 Isocratic Elution (Monitor via UV 254 nm) N5->N6 N7 Low-Temp Concentration (< 30°C Bath) N6->N7

Workflow for optimizing the purification of (1-Chloro-3-methylbutan-2-yl)benzene.

Troubleshooting Guides & FAQs

Q1: My compound elutes near the solvent front (Rf > 0.8) even in 5% Ethyl Acetate in Hexanes. How do I retain it? A1: The causality here lies in the stationary phase mechanics. Silica gel retains compounds primarily through dipole-dipole interactions and hydrogen bonding with surface silanol groups [[1]](). Because (1-Chloro-3-methylbutan-2-yl)benzene is highly lipophilic and lacks H-bond donors/acceptors, even a small amount of a Class VIa polar modifier like ethyl acetate will overpower the target's weak affinity for the silica.

  • Resolution: Switch to a 100% non-polar hydrocarbon system (e.g., Hexanes or Heptane). If you need to separate the target from structurally similar non-polar byproducts (e.g., elimination alkenes), introduce a solvent from a different selectivity group. Using a 5–10% Toluene in Hexanes blend leverages unique π-π interactions between the toluene and the target's benzene ring, altering selectivity without drastically increasing solvent strength 2.

Q2: I am trying to separate the target compound from its regioisomer, but the spots overlap on TLC (∆Rf < 0.1). What is the best approach? A2: When the difference in retention factor (∆Rf) is less than 0.1, standard 20:1 silica-to-crude mass ratios are insufficient for baseline resolution.

  • Resolution: You must increase the silica gel to crude mass ratio to 70:1 or up to 100:1 3. Furthermore, ensure you are using a finer grade of silica gel (40–63 μm, 230–400 mesh) to maximize the surface area and theoretical plate count [[3]](). Run the column isocratically at a reduced flow rate to allow for optimal mass transfer between the mobile and stationary phases.

Q3: How do I accurately predict the amount of solvent needed to elute my compound? A3: You can predict solvent consumption by converting your optimized TLC Retention Factor (Rf) into Column Volumes (CV) using the inverse relationship: CV = 1/Rf45. Aim for an optimal TLC Rf between 0.20 and 0.35, which corresponds to an elution between 2.8 and 5.0 CV [[5]]().

  • Self-Validation Check: Track the actual elution volume against this theoretical CV. If the compound elutes significantly earlier than predicted, your silica gel may be deactivated by ambient moisture or your column was packed poorly, causing solvent channeling.

Q4: I am losing product mass during the final solvent removal step. What is happening? A4: Alkyl chlorides of this molecular weight (~182.7 g/mol ) exhibit moderate volatility. When concentrating pooled fractions on a rotary evaporator, excessive vacuum or elevated water bath temperatures cause the product to co-evaporate with the non-polar solvent.

  • Resolution: Keep the rotary evaporator water bath strictly below 30°C. Do not use a high-vacuum pump; a standard diaphragm pump is sufficient. Once the bulk solvent is removed, immediately backfill the system with nitrogen rather than leaving the neat oil under prolonged vacuum.

Quantitative Data: Rf to CV Conversion

Use the following table to translate your TLC scouting results directly into your column execution plan.

TLC Retention Factor (Rf)Calculated Column Volumes (CV)Chromatographic Outcome & Causality
0.80 1.25Poor: Elutes in the void volume. Insufficient stationary phase interaction.
0.50 2.00Sub-optimal: Fast elution with moderate resolution. High risk of co-elution with impurities.
0.33 3.00Optimal: Excellent balance of purification speed and baseline resolution.
0.20 5.00High Resolution: Ideal for separating isomers where ∆Rf < 0.1.
0.10 10.00Poor: Excessive band broadening due to longitudinal diffusion; high solvent waste.

Step-by-Step Methodology: Optimized Isocratic Purification Protocol

This protocol is designed as a self-validating system to ensure maximum recovery of (1-Chloro-3-methylbutan-2-yl)benzene.

Step 1: TLC Scouting & Solvent Selection

  • Prepare a TLC chamber with 100% Hexanes.

  • Spot the crude mixture and develop the plate. Visualize under UV light (254 nm).

  • Calculate the Rf. If the Rf is > 0.35, the solvent is too strong. Because you cannot go less polar than hexanes, you must rely on the column's theoretical plates (proceed to Step 2). If the Rf is < 0.20, add 2–5% Toluene to the Hexanes to leverage π-π selectivity.

Step 2: Dry Loading (Self-Validating Technique) Oily, non-polar compounds often cause band broadening if loaded as a liquid. Dry loading ensures a perfectly flat injection band.

  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).

  • Add dry silica gel (approximately 3 times the mass of the crude mixture) to the flask.

  • Evaporate the DCM completely on a rotary evaporator.

  • Validation Check: Swirl the flask. If the powder clumps or sticks to the glass, residual solvent or moisture is present, which will ruin your resolution. Re-dissolve in 1 mL DCM, add 10% more silica, and re-evaporate until perfectly free-flowing.

Step 3: Column Packing & Isocratic Elution

  • Pack a column with 40–63 μm silica gel using a 70:1 silica-to-crude mass ratio. Slurry pack using your optimized solvent (e.g., 100% Hexanes).

  • Carefully pour the free-flowing dry-loaded silica onto the flat top of the column bed. Top with 1 cm of protective sand.

  • Elute isocratically. Calculate your expected elution volume (CV = 1/Rf).

  • Validation Check: Collect fractions corresponding to 0.5 CV each. Spot fractions on a TLC plate. The target compound must begin eluting exactly at the calculated CV. Early elution invalidates the run (indicating channeling or deactivated silica).

Step 4: Fraction Concentration

  • Pool the fractions containing the pure UV-active spot.

  • Concentrate on a rotary evaporator with the water bath set to 25°C.

  • Stop the vacuum the moment the solvent stops condensing. Backfill with inert gas to prevent volatilization of the purified alkyl chloride.

Sources

Optimization

Troubleshooting low conversion rates in (1-Chloro-3-methylbutan-2-yl)benzene halogen exchange

Technical Support Center: Troubleshooting Low Conversion Rates in Halogen Exchange of (1-Chloro-3-methylbutan-2-yl)benzene Welcome to the Technical Support Center. This guide is designed for researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Conversion Rates in Halogen Exchange of (1-Chloro-3-methylbutan-2-yl)benzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing low yields or stalled reactions during the halogen exchange (e.g., Finkelstein reaction) of (1-Chloro-3-methylbutan-2-yl)benzene.

Rather than providing a generic protocol, this guide deconstructs the specific structural challenges of your substrate and provides field-proven, mechanistically sound solutions.

Diagnostic Overview: Understanding the Molecular Beast

To troubleshoot the reaction, we must first analyze the steric environment of (1-Chloro-3-methylbutan-2-yl)benzene. While the leaving group (chloride) is on a primary carbon (C1), the adjacent beta-carbon (C2) is a highly congested tertiary carbon bonded to a bulky phenyl group and an isopropyl group.

In a standard halogen exchange (an S_N2 mechanism), the incoming nucleophile (e.g., iodide or fluoride) must approach the C1 carbon from the backside, anti-periplanar to the C-Cl bond[1]. The massive steric bulk of the beta-substituents creates a "neopentyl-like" steric shield[2]. This physical blockage drastically increases the activation energy ( Ea​ ) required to reach the trigonal bipyramidal transition state, rendering standard reaction conditions ineffective[3].

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am running a standard Finkelstein reaction (NaI in acetone at reflux) but seeing <5% conversion after 24 hours. Why? A1: The root cause is insufficient thermal energy. Acetone refluxes at 56 °C. While this is sufficient for unhindered primary chlorides, it does not provide enough kinetic energy to overcome the massive steric barrier of your beta-branched substrate[2]. The reaction is stalled at the activation energy threshold.

Q2: Can I add a Lewis acid (like AgBF₄ or ZnCl₂) to force the C-Cl bond to break and accelerate the reaction? A2: This is highly risky and generally discouraged for this specific substrate. Lewis acids promote an S_N1-like pathway by pulling off the chloride to form a primary carbocation[1]. Because the adjacent C2 carbon is tertiary and bears a phenyl group, the highly unstable primary carbocation will immediately undergo a 1,2-hydride or 1,2-phenyl shift to form a stable benzylic/tertiary carbocation. This will lead to rearranged skeletal side-products rather than the desired halogen exchange.

Q3: How do I overcome the steric hindrance without causing skeletal rearrangements? A3: You must strictly maintain the S_N2 mechanism while simultaneously increasing the thermal energy and the effective nucleophilicity of the system[4]:

  • Change the Solvent: Switch from acetone to a polar aprotic solvent with a higher boiling point, such as N,N-Dimethylformamide (DMF, bp 153 °C) or Dimethyl Sulfoxide (DMSO)[5]. Polar aprotic solvents do not solvate anions well, leaving the nucleophile "naked" and highly reactive[4].

  • Use Potassium Iodide (KI): In DMF, KI is often preferred over NaI due to its superior solubility profile at elevated temperatures.

  • Increase Concentration: Run the reaction at a higher concentration (e.g., 0.5 M) to increase the collision frequency between the nucleophile and the sterically shielded electrophile.

Q4: I switched to DMF and heated the reaction to 140 °C, but now I'm seeing elimination products (alkenes). What happened? A4: At excessively high temperatures, halide ions (especially fluoride, but also iodide) can act as Brønsted bases rather than nucleophiles. They abstract a beta-hydrogen, leading to E2 elimination[3]. To mitigate this, lower the temperature to 90–100 °C and compensate by increasing the reaction time (24–48 hours).

Mechanistic Logic & Workflow Visualization

MechanisticPathway Start (1-Chloro-3-methylbutan-2-yl)benzene (Sterically Hindered) Acetone Standard SN2 Acetone, 56°C Start->Acetone NaI DMF Optimized SN2 DMF, 100°C Start->DMF KI LewisAcid Lewis Acid / Ag+ Catalysis Start->LewisAcid AgBF4 / ZnCl2 LowConv Low Conversion (Steric Block) Acetone->LowConv Insufficient Energy Success High Yield Halogen Exchange DMF->Success Overcomes Barrier Rearrange Carbocation Rearrangement (Side Products) LewisAcid->Rearrange SN1 Pathway

Mechanistic pathways and troubleshooting logic for hindered halogen exchange.

Quantitative Data: Condition Matrix

The following table summarizes expected conversion rates based on empirical troubleshooting of neopentyl-like primary chlorides.

SolventTemp (°C)Reagent (Equiv)Expected ConversionPrimary Observation / Issue
Acetone56NaI (3.0)< 5%Insufficient thermal energy; reaction stalls.
MEK80NaI (3.0)40 - 50%Moderate reaction rate; incomplete after 48h.
DMF 100 KI (5.0) > 85% Optimal balance of rate and product purity.
DMF140KI (5.0)> 90%Competing E2 elimination degrades yield.

Optimized Experimental Protocol: High-Temperature Halogen Exchange

This self-validating protocol utilizes KI in DMF to force the S_N2 substitution while suppressing E2 elimination and S_N1 rearrangement.

Materials & Preparation:

  • Substrate: (1-Chloro-3-methylbutan-2-yl)benzene (1.0 equiv).

  • Reagents: Potassium Iodide (KI, 5.0 equiv). Crucial: KI must be oven-dried at 120 °C overnight. Moisture in the system will lead to competitive hydrolysis, forming the corresponding alcohol.

  • Solvent: Anhydrous DMF (stored over 3Å molecular sieves).

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate in anhydrous DMF to achieve a concentration of 0.5 M.

  • Reagent Addition: Add the oven-dried KI (5.0 equiv) to the solution. Purge the flask with Argon for 5 minutes to prevent oxidative degradation of iodide to iodine ( I2​ ) at high temperatures.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously. The large excess of KI drives the equilibrium and increases the probability of successful nucleophilic attack.

  • Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc) every 6 hours. Due to the steric bulk, full conversion typically requires 24 to 48 hours.

  • Quench & Aqueous Workup: Once complete, cool the mixture to room temperature. Dilute heavily with Diethyl Ether ( Et2​O ) or Ethyl Acetate (10x the DMF volume). Wash the organic layer with distilled water three times to fully partition and remove the DMF and unreacted KI salts.

  • Thiosulfate Wash: Wash the organic layer once with a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Self-validation step: If the solution has a yellow/brown tint from trace I2​ formation, the thiosulfate will immediately reduce it to colorless iodide, ensuring high product purity.

  • Isolation: Wash with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the target halogen-exchanged product.

ProtocolWorkflow Step1 Dry Reagents (KI, DMF) Step2 Mix Substrate + 5 eq KI Step1->Step2 Step3 Heat to 100°C (24-48 hrs) Step2->Step3 Step4 Aqueous Workup (Remove DMF/Salts) Step3->Step4 Step5 Thiosulfate Wash & Concentration Step4->Step5

Optimized high-temperature halogen exchange experimental workflow.

References

  • "Finkelstein reaction - Wikipedia" - Wikipedia. Available at: [Link]

  • "Finkelstein reaction - Grokipedia" - Grokipedia. Available at: [Link]

  • "Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences" - Vedantu. Available at:[Link]

  • "Nucleophilic Substitution (SN1, SN2)" - Organic Chemistry Portal. Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in SN2 reactions with (1-Chloro-3-methylbutan-2-yl)benzene

Welcome to the Technical Support and Troubleshooting Hub for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with nucleophilic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with nucleophilic substitution (SN2) on highly hindered substrates, specifically (1-Chloro-3-methylbutan-2-yl)benzene .

Below, you will find mechanistic insights, self-validating experimental protocols, and a targeted FAQ to help you bypass severe steric barriers in your synthetic workflows.

Mechanistic Insight: The "Neopentyl" Problem

(1-Chloro-3-methylbutan-2-yl)benzene features a primary alkyl chloride (C1), which typically undergoes rapid SN2 reactions. However, the adjacent beta-carbon (C2) is bonded to both a phenyl ring and an isopropyl group. This extreme β -branching creates a steric environment nearly identical to a neopentyl system (e.g., 2,2-dimethylpropyl halides)[1].

In an SN2 reaction, the nucleophile must approach the electrophilic carbon from exactly 180° opposite the leaving group (the Bürgi-Dunitz trajectory). In β -branched systems, the bulky substituents physically block this backside attack, raising the activation energy ( ΔG‡ ) to a point where the reaction effectively halts[1]. To force this reaction, we must alter the kinetic parameters by improving the leaving group, desolvating the nucleophile, or reducing the nucleophile's effective steric radius.

G Substrate Substrate: (1-Chloro-3-methylbutan-2-yl)benzene Barrier Extreme β-Branching (Phenyl & Isopropyl groups) Substrate->Barrier Block Backside Attack Blocked (High Activation Energy) Barrier->Block Strat1 Strategy 1: Finkelstein Exchange (Cl → I) Block->Strat1 Improve Leaving Group Strat2 Strategy 2: Crown Ethers ('Naked' Nucleophile) Block->Strat2 Reduce Nucleophile Size Strat3 Strategy 3: Polar Aprotic Solvents Block->Strat3 Desolvate Nucleophile

Workflow for overcoming beta-branching steric hindrance in SN2 reactions.

Quantitative Data: The Impact of Steric Hindrance

To understand the magnitude of the problem, compare the relative reaction rates of various alkyl chlorides undergoing SN2 substitution. Branching drastically reduces the reaction velocity.

Substrate TypeExample MoleculeRelative SN2 Rate (vs. n-Butyl Cl)Mechanistic Limitation
Unhindered PrimaryMethyl chloride179.0None; rapid backside attack[2].
Standard Primaryn-Butyl chloride1.00Baseline reference[2].
α -Branched SecondaryIsopropyl chloride0.0146Moderate steric shielding at the α -carbon[2].
β -Branched Primary Neopentyl chloride analogs < 0.00001 Severe β -branching blocks 180° trajectory [1].

Validated Troubleshooting Protocols

When direct SN2 fails on (1-Chloro-3-methylbutan-2-yl)benzene, utilize the following self-validating protocols. Each step is designed to manipulate the thermodynamics and kinetics of the reaction.

Protocol A: The Finkelstein Halide Exchange (In Situ Activation)

Causality: Alkyl chlorides are relatively poor leaving groups. By first converting the chloride to an iodide via the Finkelstein reaction, you lower the activation energy for the subsequent SN2 attack[3]. Iodide is a highly polarizable, superior leaving group. The reaction is driven forward by Le Chatelier's principle, as NaCl precipitates out of the acetone solvent[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (1-Chloro-3-methylbutan-2-yl)benzene in anhydrous acetone (0.2 M concentration). Self-validation: Ensure glassware is oven-dried; water halts the precipitation of NaCl.

  • Reagent Addition: Add 3.0 to 5.0 eq of anhydrous Sodium Iodide (NaI).

  • Reflux: Heat the mixture to a gentle reflux (56°C) under an inert argon atmosphere for 12–24 hours.

  • Monitoring: Observe the formation of a white precipitate (NaCl). Monitor the conversion of the alkyl chloride to the alkyl iodide via TLC or GC-MS[2].

  • Nucleophilic Attack: Once conversion is complete, filter off the NaCl salt. Evaporate the acetone, redissolve the intermediate in anhydrous DMF, and introduce your target nucleophile (e.g., NaN3 or NaCN) at 60°C.

Protocol B: "Naked" Nucleophiles via Crown Ethers

Causality: In standard solutions, nucleophiles are surrounded by a bulky solvent shell, which increases their effective steric radius and prevents them from penetrating the hindered neopentyl pocket[4]. Crown ethers (e.g., 18-crown-6) selectively chelate the counter-cation (like K+). This leaves the nucleophilic anion "naked," unsolvated, and highly reactive as a contact ion pair, allowing it to slip past the β -branching[4][5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, add 1.5 eq of your potassium-based nucleophile (e.g., Potassium Phthalimide or KCN).

  • Catalyst Addition: Add 0.1 to 0.2 eq of 18-Crown-6 ether.

  • Solvation: Suspend the mixture in anhydrous Acetonitrile or DMF. Stir for 15 minutes at room temperature to allow the crown ether to complex the K+ ions[4].

  • Reaction: Add 1.0 eq of (1-Chloro-3-methylbutan-2-yl)benzene. Heat the reaction to 70°C.

  • Workup: Quench with water to destroy the naked nucleophile, extract with ethyl acetate, and wash thoroughly with brine to remove the polar aprotic solvent.

CrownEther Solvated Solvated Nucleophile (Bulky, Low Reactivity) Crown Add 18-Crown-6 (Binds K+ Cation) Solvated->Crown Naked 'Naked' Nucleophile (Small, High Reactivity) Crown->Naked Strips solvent shell Product Successful SN2 at Hindered Carbon Naked->Product Penetrates steric shield

Mechanism of crown ether-mediated nucleophile activation for hindered SN2 reactions.

Frequently Asked Questions (FAQs)

Q: Why am I seeing elimination (E2) byproducts instead of my desired substitution product? A: Steric hindrance at the electrophilic carbon raises the SN2 activation energy barrier. If you are using a basic nucleophile (like alkoxides or hydroxides), the E2 elimination pathway becomes kinetically favorable because abstracting an accessible peripheral proton is easier than penetrating the sterically shielded carbon[6]. Solution: Switch to non-basic, highly polarizable nucleophiles (e.g., azides, thiolates, or cyanides).

Q: Can I just increase the temperature to 120°C to force the SN2 reaction to happen? A: No. While heating increases the kinetic energy of the system, it disproportionately favors elimination (E2) or carbocation-mediated rearrangement (SN1) over SN2 in highly hindered systems[6]. You will likely degrade your starting material or trigger a phenyl/methyl shift if the chloride leaves to form a carbocation. You must lower the activation energy (via Protocols A or B) rather than just applying brute thermal force.

Q: Why is it critical to use DMF or DMSO instead of Ethanol for this reaction? A: Ethanol is a polar protic solvent. It forms strong hydrogen bonds with the nucleophile, creating a massive, bulky solvent shell that exacerbates the existing steric hindrance[7]. Polar aprotic solvents like DMF or DMSO stabilize the metal cation but leave the nucleophile unsolvated, raising its ground-state energy and making it vastly more reactive[7].

References

  • Finkelstein reaction - Grokipedia Grokipedia[Link]

  • A Mechanistic Study of SN2 Reaction in a Diol Solvent The Journal of Physical Chemistry A (ACS Publications)[Link]

  • Finkelstein Reaction Mechanism Prezi[Link]

  • Does Finkelstein's reaction proceed through an SN2 mechanism? Chemistry Stack Exchange[Link]

  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers ACS Publications[Link]

  • ORGANIC CHEMISTRY AS A SECOND LANGUAGE, 5e Ethernet.edu.et[Link]

  • 11.3: Characteristics of the SN2 Reaction Chemistry LibreTexts[Link]

Sources

Optimization

Solvent optimization for the liquid-liquid extraction of (1-Chloro-3-methylbutan-2-yl)benzene

Target Analyte: (1-Chloro-3-methylbutan-2-yl)benzene Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Welcome to the LLE Technical Support Center. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: (1-Chloro-3-methylbutan-2-yl)benzene Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Welcome to the LLE Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the physicochemical causality behind extraction behaviors. (1-Chloro-3-methylbutan-2-yl)benzene is a highly lipophilic, neutral, primary alkyl chloride. Its specific structural properties dictate our approach to solvent selection, phase manipulation, and recovery optimization.

Fundamentals of Solvent Selection (FAQs)

Q1: What is the optimal solvent class for extracting (1-Chloro-3-methylbutan-2-yl)benzene from an aqueous reaction quench? A1: The ideal solvent must possess a high affinity for the target compound while remaining strictly immiscible with the aqueous phase[1]. Because (1-Chloro-3-methylbutan-2-yl)benzene lacks ionizable functional groups and contains a bulky hydrophobic framework (an isopropyl group and a benzene ring), its estimated partition coefficient (LogP) is highly positive (>4.0). Consequently, it will partition extensively into non-polar organic solvents[2]. Hexane, heptane, or moderately polar solvents like ethyl acetate are optimal.

Q2: Should I adjust the pH of my aqueous phase to improve extraction recovery? A2: No. Unlike amines or carboxylic acids, (1-Chloro-3-methylbutan-2-yl)benzene is a neutral molecule; therefore, its partitioning behavior is not influenced by pH adjustments[2]. However, from a stability standpoint, pH is critical. The molecule contains a primary alkyl chloride that can undergo hydrolysis or dehydrohalogenation (elimination) under strongly basic conditions. You must maintain a neutral to slightly acidic aqueous phase (pH 5–7) to preserve the structural integrity of the analyte during extraction.

Q3: Why is a single large-volume extraction yielding less product than multiple small-volume extractions? A3: Liquid-liquid extraction is an equilibrium process governed by the partition coefficient ( K ). A single extraction with a massive volume of solvent will always leave a mathematically predictable fraction of the analyte in the aqueous raffinate. By dividing that same volume of solvent into three smaller portions and performing sequential batch extractions, you repeatedly shift the equilibrium state. This cumulative approach easily achieves >99% recovery, which a single batch extraction cannot match without using an exponentially larger, impractical volume of solvent[3].

Troubleshooting Guide: Common LLE Issues

Issue 1: Persistent Emulsions at the Phase Interface
  • Symptom: A cloudy, unresolved layer forms between the organic and aqueous phases after agitation, preventing clean separation.

  • Root Cause: Emulsions in pharmaceutical extractions are typically stabilized by fine particulates, unreacted starting materials, or surfactant-like byproducts in the reaction matrix that reduce interfacial tension.

  • Solution (Causality-Driven): Implement the "Salting Out" technique. By adding a high concentration of simple salts (e.g., saturating the aqueous layer with NaCl or 3–5 M sodium sulfate), you drastically increase the ionic strength and polarity of the aqueous phase. This reduces the aqueous solubility of the organic target and destabilizes the emulsion by forcing the organic droplets to coalesce[4]. If the emulsion persists, vacuum filter the entire biphasic mixture through a pad of Celite to strip out the stabilizing micro-particulates.

Issue 2: Phase Inversion or Unclear Boundaries
  • Symptom: The organic layer is unexpectedly on the bottom, or the layers swap positions dynamically during the extraction.

  • Root Cause: Phase separation is strictly driven by density differences[5]. If your aqueous quench contains a high concentration of dissolved salts, its density can easily approach or exceed 1.2 g/mL. If you are using a halogenated solvent like dichloromethane (DCM, density ~1.33 g/mL), the density differential becomes too narrow, leading to phase inversion or suspension.

  • Solution: Switch to a low-density solvent system like hexane (density ~0.66 g/mL) or ethyl acetate (density ~0.90 g/mL) to mathematically guarantee the organic phase remains strictly on top, regardless of the aqueous layer's salt burden.

Quantitative Data: Solvent Comparison Matrix

To facilitate rapid decision-making, the following table summarizes the physicochemical properties of common LLE solvents and their specific suitability for (1-Chloro-3-methylbutan-2-yl)benzene[1].

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Suitability for Target Analyte
Hexane 0.10.6669Excellent. Highly non-polar, perfect match for the target's LogP. Guarantees top-layer separation.
Toluene 2.40.87110Good. Strong affinity for aromatic targets, but the higher boiling point makes solvent removal tedious.
Ethyl Acetate 4.40.9077Very Good. Broad solubility profile. May co-extract polar impurities, requiring a subsequent water wash.
Dichloromethane 3.11.3340Poor/Risky. High risk of phase inversion if the aqueous layer is heavily salted. Bottom-layer separation.

Self-Validating Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system, ensuring that researchers do not proceed to downstream purification until extraction completeness is analytically proven.

Step 1: Matrix Preparation & Salting Out

  • Transfer the aqueous reaction mixture (containing the target) to a separatory funnel.

  • Add saturated aqueous NaCl (brine) equal to 20% of the total aqueous volume to increase ionic strength and preemptively prevent emulsions[4]. Ensure the pH is between 5 and 7.

Step 2: Solvent Addition & Equilibration

  • Add Hexane or Ethyl Acetate at a phase ratio of 1:3 (Organic:Aqueous).

  • Stopper the funnel, invert, and immediately open the stopcock to vent any pressure.

  • Agitate vigorously for 60 seconds to maximize the surface area interface between the two phases, which is critical for rapid mass transfer[4].

Step 3: Phase Separation

  • Secure the funnel on a ring stand and allow the phases to settle until a sharp, distinct boundary forms[5].

  • Drain the lower aqueous layer into a clean Erlenmeyer flask. Decant the upper organic layer (containing the product) into a separate collection flask.

Step 4: Sequential Extraction

  • Return the aqueous layer to the separatory funnel and repeat Steps 2 and 3 two additional times using fresh solvent. Combine all organic extracts.

Step 5: System Validation (Critical Step)

  • Before discarding the aqueous raffinate, extract a 1 mL aliquot with 1 mL of hexane. Spot the organic layer on a TLC plate or inject it into a GC-MS.

  • Causality Check: If the target compound is still detected, the partition coefficient in your specific matrix is lower than expected. Proceed with a fourth extraction. If no target is detected, the extraction is validated as complete.

Process Flow Diagrams

LLE_Optimization Step1 Aqueous Reaction Mixture Step2 Assess Target: Neutral, LogP > 4 Step1->Step2 Step3 Select Non-Polar Solvent (e.g., Hexane) Step2->Step3 Step4 Is Aqueous Density > 1.1 g/mL? Step3->Step4 Step5 Use Top-Layer Solvent (Hexane/EtOAc) Step4->Step5 Yes Step6 Use Bottom-Layer Solvent (DCM) Step4->Step6 No

Decision tree for LLE solvent selection based on target LogP and phase density.

Troubleshooting_Emulsions E1 Emulsion Detected E2 Add Saturated NaCl (Salting Out) E1->E2 E3 Does Emulsion Persist? E2->E3 E4 Filter via Celite Pad E3->E4 Yes E5 Clean Phase Separation E3->E5 No E4->E5

Stepwise troubleshooting workflow for resolving emulsions during liquid-liquid extraction.

References

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. Available at:[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Longdom Publishing. Available at: [Link]

  • Practical Understanding of Partition Coefficients. LCGC International. Available at: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: (1-Chloro-3-methylbutan-2-yl)benzene vs. (1-Bromo-3-methylbutan-2-yl)benzene

A Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes and efficiencies. Alkyl halides, in particular, serve as versatile precursors for a multitude of functional group transformations. This guide provides an in-depth comparative analysis of the reactivity of (1-chloro-3-methylbutan-2-yl)benzene and (1-bromo-3-methylbutan-2-yl)benzene, focusing on the fundamental principles that govern their behavior in nucleophilic substitution and elimination reactions.

The core difference in the chemical behavior of these two compounds lies in the nature of the halogen atom, which acts as the leaving group in these reactions. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride.[1][2] This difference can be attributed to several factors:

  • Polarizability: Bromine is larger and more polarizable than chlorine. This allows for a more effective distribution of negative charge in the transition state of the reaction, thereby lowering the activation energy.[1]

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the rate-determining step of many reactions.[3][4]

  • Basicity of the Leaving Group: A good leaving group is a weak base. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it more stable upon departure from the substrate.[2][5][6]

These fundamental properties dictate that, under identical conditions, (1-bromo-3-methylbutan-2-yl)benzene will generally exhibit greater reactivity than its chloro-analogue in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[3][7]

Nucleophilic Substitution Reactions (SN1 & SN2)

Both (1-chloro-3-methylbutan-2-yl)benzene and its bromo counterpart are secondary alkyl halides. This structural feature allows them to undergo nucleophilic substitution through both SN1 and SN2 pathways, with the predominant mechanism being highly dependent on the reaction conditions, such as the nucleophile, solvent, and temperature.[8][9][10]

SN1 Reactivity:

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation, which is facilitated by a good leaving group.[11][12] Therefore, (1-bromo-3-methylbutan-2-yl)benzene will undergo SN1 reactions, such as solvolysis, at a significantly faster rate than the corresponding chloride.[1][3] The stability of the secondary benzylic carbocation formed from both substrates is a key factor promoting this pathway.

SN2 Reactivity:

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[13] The breaking of the carbon-halogen bond is an integral part of the transition state.[7] Consequently, the superior leaving group ability of bromide also leads to a faster reaction rate for (1-bromo-3-methylbutan-2-yl)benzene in SN2 reactions.[2][7]

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical differences in reactivity, the following experimental protocols can be employed.

Protocol 1: Comparative Solvolysis Rates (SN1 Conditions)

This experiment measures the rate of the SN1 reaction by monitoring the formation of hydrohalic acid as a byproduct of the reaction with a protic solvent.

Methodology:

  • Reaction Setup: Prepare two separate reaction flasks, each containing a solution of either (1-chloro-3-methylbutan-2-yl)benzene or (1-bromo-3-methylbutan-2-yl)benzene in 80% aqueous ethanol. Ensure the initial concentrations of the alkyl halides are identical.

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 50 °C). At regular intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding them to a cold solvent.

  • Titration: Titrate the quenched aliquots with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the concentration of the produced HBr or HCl.

  • Data Analysis: Plot the concentration of the hydrohalic acid versus time for both reactions. The initial rate of each reaction can be determined from the slope of the resulting curve.

Expected Outcome: The rate of HBr production from the solvolysis of (1-bromo-3-methylbutan-2-yl)benzene will be significantly higher than the rate of HCl production from (1-chloro-3-methylbutan-2-yl)benzene, confirming the greater SN1 reactivity of the bromo-compound.[1][3]

G Chloro_Start Substrate (R-Cl) Chloro_TS Transition State [R...Cl]‡ Chloro_Start->Chloro_TS Slow (Rate-Determining) Chloro_Carbocation Carbocation (R+) + Cl- Chloro_TS->Chloro_Carbocation Chloro_Product Product (R-OH) + HCl Chloro_Carbocation->Chloro_Product Fast (H2O) Bromo_Start Substrate (R-Br) Bromo_TS Transition State [R...Br]‡ Bromo_Start->Bromo_TS Faster (Rate-Determining) Bromo_Carbocation Carbocation (R+) + Br- Bromo_TS->Bromo_Carbocation Bromo_Product Product (R-OH) + HBr Bromo_Carbocation->Bromo_Product Fast (H2O)

Caption: SN1 solvolysis pathway comparison.

Elimination Reactions (E1 & E2)

Elimination reactions often compete with nucleophilic substitutions.[8] The structure of the substrates, being secondary alkyl halides, allows for both E1 and E2 pathways.[14][15]

E1 Reactivity:

Similar to the SN1 mechanism, the E1 (Elimination Unimolecular) reaction proceeds through a carbocation intermediate.[14] Therefore, the rate of E1 reactions will also be faster for (1-bromo-3-methylbutan-2-yl)benzene due to the superior leaving group ability of bromide.

E2 Reactivity:

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously.[16][17] The breaking of the carbon-halogen bond is part of the rate-determining step.[18][19] Consequently, the weaker C-Br bond and better leaving group ability of bromide will result in a faster E2 reaction rate for (1-bromo-3-methylbutan-2-yl)benzene compared to its chloro-analogue.[16][20]

Protocol 2: Competitive Elimination Reaction (E2 Conditions)

This experiment aims to compare the propensity of the two alkyl halides to undergo E2 elimination under basic conditions.

Methodology:

  • Reaction Setup: In a single reaction vessel, combine equimolar amounts of (1-chloro-3-methylbutan-2-yl)benzene and (1-bromo-3-methylbutan-2-yl)benzene. Add a strong, non-nucleophilic base such as potassium tert-butoxide in a suitable aprotic solvent (e.g., tert-butanol).

  • Reaction Progress: Heat the reaction mixture to a specific temperature (e.g., 70 °C) and monitor the reaction over time by taking aliquots.

  • Analysis: Analyze the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative consumption of the two starting materials and the formation of the corresponding alkene product (3-methyl-2-phenylbut-1-ene).

  • Data Interpretation: A faster depletion of (1-bromo-3-methylbutan-2-yl)benzene relative to the chloro-analogue will indicate its higher reactivity towards E2 elimination.

Expected Outcome: The experimental data will show a preferential consumption of (1-bromo-3-methylbutan-2-yl)benzene, leading to a higher initial rate of alkene formation from this substrate. This will provide clear evidence for its greater reactivity in E2 reactions.[16][17]

G Start Equimolar Mixture: (1-Chloro-3-methylbutan-2-yl)benzene (1-Bromo-3-methylbutan-2-yl)benzene Base Add Strong Base (e.g., KOtBu) Start->Base Reaction Heat Reaction Mixture Base->Reaction Monitoring Monitor by GC-MS Reaction->Monitoring Analysis Analyze Relative Consumption of Starting Materials & Product Formation Monitoring->Analysis Conclusion Conclusion: Bromo-compound reacts faster Analysis->Conclusion

Caption: Experimental workflow for E2 reactivity comparison.

Summary of Reactivity Comparison

Feature(1-Chloro-3-methylbutan-2-yl)benzene(1-Bromo-3-methylbutan-2-yl)benzeneRationale
Leaving Group Ability GoodExcellentBromide is a weaker base and more polarizable.[1][2]
C-X Bond Strength StrongerWeakerC-Cl bond energy is higher than C-Br.[3][4]
SN1 Reaction Rate SlowerFasterFaster formation of the carbocation intermediate.[1][3]
SN2 Reaction Rate SlowerFasterLower activation energy for the transition state.[2][7]
E1 Reaction Rate SlowerFasterFaster formation of the carbocation intermediate.[14]
E2 Reaction Rate SlowerFasterWeaker C-Br bond facilitates concerted elimination.[16][17]

Conclusion

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in reactivity between halogenated analogues is crucial for optimizing synthetic routes and predicting reaction outcomes. The evidence, grounded in fundamental principles of organic chemistry, unequivocally points to (1-bromo-3-methylbutan-2-yl)benzene being the more reactive substrate compared to (1-chloro-3-methylbutan-2-yl)benzene across a spectrum of nucleophilic substitution and elimination reactions. This enhanced reactivity is directly attributable to the superior leaving group ability of the bromide ion. The provided experimental protocols offer a robust framework for empirically verifying these reactivity trends in a laboratory setting.

References

  • LibreTexts. Chapter 8 Alkyl Halides and Elimination Reactions. Available from: [Link]

  • Chemistry Steps. The E2 Reaction Mechanism. Available from: [Link]

  • LibreTexts. Elimination Reactions. Available from: [Link]

  • LibreTexts. 12.2: E2 Elimination. Available from: [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available from: [Link]

  • Durham e-Theses. Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Available from: [Link]

  • Wolfram Demonstrations Project. E2 Elimination Reactions of Alkyl Halides. Available from: [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Available from: [Link]

  • Michigan State University. Elimination Reactions of Alkyl Halides. Available from: [Link]

  • Wiley Online Library. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Available from: [Link]

  • Cengage. Alkyl Halides and Nucleophilic Substitution. Available from: [Link]

  • Chemistry Stack Exchange. Rate of solvolysis of allyl and alkyl halides. Available from: [Link]

  • Fiveable. Alkyl Halide Reactions: Substitutions & Eliminations. Available from: [Link]

  • Michigan State University. Alkyl Halide Reactivity. Available from: [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Available from: [Link]

  • ACS Publications. Solvolytic Reactions in Fluorinated Alcohols. Role of Nucleophilic and Other Solvation Effects. Available from: [Link]

  • LibreTexts. 7.6.1. Elimination of Alkyl Halides. Available from: [Link]

  • Master Organic Chemistry. Two Elimination Reaction Patterns. Available from: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]

  • National Science Foundation. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available from: [Link]

  • LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]

  • ResearchGate. Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. Available from: [Link]

  • Khan Academy. Sn1 and Sn2: leaving group. Available from: [Link]

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. Available from: [Link]

  • e-PG Pathshala. ORGANIC CHEMISTRY-‐II MODULE 18: Reactivity Effects of Attack. Available from: [Link]

  • MDPI. Mpro-SARS-CoV-2 Inhibitors and Various Chemical Reactivity of 1-Bromo- and 1-Chloro-4-vinylbenzene in [3 + 2] Cycloaddition Reactions. Available from: [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • LibreTexts. Halogenation of Benzene and Methylbenzene. Available from: [Link]

Sources

Comparative

Comparative Guide: Leaving Group Efficacy in Sterically Hindered (1-Chloro-3-methylbutan-2-yl)benzene Derivatives

Executive Summary For researchers and drug development professionals, navigating sterically encumbered substrates is a persistent synthetic challenge. The molecule (1-chloro-3-methylbutan-2-yl)benzene (CAS 5285-30-3) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, navigating sterically encumbered substrates is a persistent synthetic challenge. The molecule (1-chloro-3-methylbutan-2-yl)benzene (CAS 5285-30-3) and its derivatives represent a "super-neopentyl" system. The primary carbon bearing the leaving group is adjacent to a β-carbon substituted with both a phenyl ring and an isopropyl group. This extreme steric bulk effectively shuts down standard bimolecular nucleophilic substitution ( SN​2 ) pathways. Consequently, driving functionalization requires an intricate understanding of leaving group efficacy, bond polarizability, and neighboring group participation.

This guide objectively compares the performance of various leaving groups in this highly hindered environment, providing actionable experimental data and self-validating protocols to optimize your synthetic workflows.

Substrate Profiling & Mechanistic Causality

In standard unhindered systems, leaving group ability correlates linearly with the pKa​ of the conjugate acid (e.g., Tosylate > Bromide). However, in neopentyl-like skeletons, this paradigm completely shifts . The immense steric hindrance prevents the backside attack required for an SN​2 transition state. Instead, the reaction must proceed via a unimolecular-like ( SN​1 ) pathway. Because primary carbocations are thermodynamically inaccessible, the leaving group must depart concertedly with a skeletal rearrangement. In the case of (1-X-3-methylbutan-2-yl)benzene, this occurs via anchimeric assistance from the adjacent phenyl group, forming a bridged phenonium ion .

In these highly congested transition states, the polarizability of the leaving group becomes the dominant kinetic factor. A highly polarizable leaving group, such as iodide, allows the C–X bond to stretch significantly further in the transition state than a rigid sulfonate ester (like mesylate or tosylate). This elongated bond drastically reduces steric clash between the departing group and the bulky β-substituents, explaining the anomalous reactivity order observed in neopentyl systems .

Mechanism A Substrate (1-X-3-methylbutan-2-yl)benzene B Phenonium Ion Intermediate A->B Anchimeric Assistance (-X⁻) C Primary Carbocation (Highly Unstable) A->C Direct Ionization (-X⁻) F Retained Products B->F Nucleophilic Attack D Tertiary Carbocation (via 1,2-Shift) C->D 1,2-Hydride Shift E Rearranged Products D->E Nucleophilic Attack

Fig 1: Competing mechanistic pathways in the solvolysis of super-neopentyl derivatives.

Comparative Efficacy Data

The following table synthesizes quantitative relative rates for the nucleophilic substitution (azidation) of neopentyl-like derivatives, normalized to the chloride baseline.

Leaving Group (X)Relative Rate ( krel​ )Conjugate Acid pKa​ PolarizabilityApplication Notes
Chloride (-Cl) 1 (Baseline)-7.0LowEssentially inert; requires harsh Lewis acid activation.
Mesylate (-OMs) ~25-1.9LowPoor performance due to rigid transition state and steric clash.
Tosylate (-OTs) ~40-2.8ModerateTypically excellent, but underperforms halides in neopentyl systems.
Bromide (-Br) ~50-9.0HighReliable intermediate leaving group; prone to elimination side-reactions.
Iodide (-I) ~150-10.0Very HighOptimal balance. High polarizability allows transition state elongation.
Triflate (-OTf) >10,000-14.0ModerateExceptionally reactive; unstable for long-term storage. Use in-situ.

Data synthesized from kinetic studies of neopentyl skeleton substitutions .

Experimental Protocol: Self-Validating Kinetic Evaluation via NMR

To objectively compare leaving group efficacy in your own lab, we recommend a self-validating 1H -NMR kinetic workflow. By tracking the reaction in an NMR tube with an internal standard, the system ensures absolute mass balance. Any degradation of the substrate or evaporation of the solvent will be immediately flagged if the sum of reactant and product integrals deviates from the standard, ensuring total trustworthiness of the kinetic data.

Materials Required:

  • Substrates: (1-X-3-methylbutan-2-yl)benzene derivatives (X = Cl, Br, I, OTs, OTf)

  • Nucleophile: Sodium azide ( NaN3​ )

  • Solvent: Anhydrous DMSO- d6​

  • Internal Standard: Mesitylene (1,3,5-trimethylbenzene)

Step-by-Step Methodology:

  • Sample Preparation: In a nitrogen-filled glovebox, dissolve 0.1 mmol of the chosen substrate and 0.05 mmol of mesitylene in 0.5 mL of anhydrous DMSO- d6​ .

  • Nucleophile Addition: Add 0.5 mmol (5 equivalents) of NaN3​ to the solution to establish pseudo-first-order kinetic conditions. Transfer the mixture to a high-pressure NMR tube and seal it tightly.

  • Baseline Acquisition: Acquire a 1H -NMR spectrum at 25 °C to establish the baseline integration ratio between the substrate's isopropyl methyl doublets (~0.8-1.1 ppm) and the mesitylene aromatic singlet (6.8 ppm).

  • Thermostated Kinetics: Insert the tube into an NMR probe pre-heated and stabilized at 100 °C.

  • Data Collection: Program the spectrometer to acquire spectra automatically every 10 minutes for a duration of 12 hours.

  • Data Analysis: Calculate the rate constant ( k ) by plotting ln([Reactant]t​/[Reactant]0​) versus time. The exceptional leaving group ability of iodide over tosylate will manifest as a significantly steeper logarithmic decay.

Workflow S1 Step 1: Derivative Synthesis Prepare Cl, Br, I, OTs, OTf analogs S2 Step 2: Reagent Prep Equimolar NaN3 & Mesitylene in DMSO-d6 S1->S2 S3 Step 3: Kinetic NMR Thermostated probe at 100 °C S2->S3 S4 Step 4: Data Acquisition 1H-NMR spectra at 10-min intervals S3->S4 S5 Step 5: Rate Analysis Integrate methyl signals vs. internal std S4->S5

Fig 2: Self-validating NMR kinetic workflow for determining relative substitution rates.

Conclusion & Recommendations

When scaling up Active Pharmaceutical Ingredients (APIs) containing neopentyl-like skeletons, standard leaving group heuristics fail. While tosylates are industry standards for unhindered primary alcohols, they suffer from severe steric clash in highly branched systems.

  • For ambient temperature reactions: Invest in the synthesis of triflates , despite their lower shelf-stability. They are the only leaving groups capable of forcing substitution without extreme heating.

  • For robust, scalable manufacturing: Utilize iodides . Their high polarizability effectively lowers the activation barrier for anchimeric assistance, providing a superior balance of reactivity and stability compared to bromides or sulfonates.

References

  • Master Organic Chemistry. "The Most Annoying Exceptions in Org 1 (Part 2) - The Neopentyl Group." Master Organic Chemistry. Available at:[Link]

  • ACS Omega. "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." American Chemical Society. Available at: [Link]

Validation

Benchmarking catalytic efficiency using (1-Chloro-3-methylbutan-2-yl)benzene as a substrate

Benchmarking Catalytic Efficiency: Overcoming Steric and Electronic Barriers in Cross-Coupling Using (1-Chloro-3-methylbutan-2-yl)benzene Executive Summary In the realm of modern organic synthesis and drug development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency: Overcoming Steric and Electronic Barriers in Cross-Coupling Using (1-Chloro-3-methylbutan-2-yl)benzene

Executive Summary

In the realm of modern organic synthesis and drug development, the construction of C(sp2)–C(sp3) bonds is a critical vector for expanding chemical space. However, unactivated primary alkyl chlorides remain notoriously recalcitrant to transition-metal catalysis. As a Senior Application Scientist, I frequently utilize (1-Chloro-3-methylbutan-2-yl)benzene as the ultimate stress-test substrate for benchmarking new catalytic systems. This molecule features extreme β -branching (an isopropyl and a phenyl group adjacent to the primary chloride), presenting a dual kinetic and thermodynamic barrier that causes standard palladium-catalyzed methods to fail entirely. This guide objectively compares traditional Suzuki-Miyaura coupling against state-of-the-art Nickel-catalyzed Cross-Electrophile Coupling (XEC) and dual Ni/Photoredox catalysis, providing experimental validation and mechanistic insights.

Substrate Profiling & Mechanistic Bottlenecks

While (1-Chloro-3-methylbutan-2-yl)benzene is technically a primary alkyl chloride, it behaves with the steric recalcitrance of a neopentyl system.

  • High Bond Dissociation Energy (BDE): The unactivated C–Cl bond (~81 kcal/mol) fiercely resists standard two-electron oxidative addition[1].

  • Steric Shielding: The massive β -substituents sterically repel the bulky, electron-rich phosphine ligands typically required to activate the C–Cl bond.

  • β -Hydride Elimination: If oxidative addition is somehow successful, the resulting alkyl-metal intermediate is highly prone to rapid β -hydride elimination, yielding undesired alkene byproducts rather than the cross-coupled product.

SubstrateChallenge Sub (1-Chloro-3-methylbutan-2-yl)benzene Unactivated Primary Alkyl Chloride C1 High C-Cl Bond Energy (~81 kcal/mol) Sub->C1 C2 Massive β-Branching (Isopropyl + Phenyl) Sub->C2 C3 β-Hydride Elimination Risk Sub->C3 R1 Sluggish Oxidative Addition (Pd/Ni) C1->R1 R2 Steric Repulsion of Bulky Ligands C2->R2 R3 Alkene Byproducts (Isomerization) C3->R3

Caption: Logical failure modes of hindered alkyl chlorides in traditional cross-coupling.

State-of-the-Art Alternatives for Benchmarking

To bypass the limitations of two-electron oxidative addition, modern methodologies rely on single-electron transfer (SET) or halogen-atom transfer (XAT) to generate a transient alkyl radical. This radical is sterically unencumbered and can rapidly add to a transition metal center.

  • Alternative 1: Nickel-Catalyzed XEC with Halide Exchange. Developed by Weix and co-workers, this method uses a catalytic amount of NaI to perform an in situ Finkelstein reaction. The transiently generated alkyl iodide is highly reactive toward the Ni(0) catalyst, generating the necessary alkyl radical while avoiding the formation of alkyl dimers[2].

  • Alternative 2: Dual Nickel/Photoredox Catalysis. MacMillan's approach utilizes an Ir(III) photocatalyst and an organosilane reagent. Under blue LED irradiation, the photocatalyst generates a silyl radical, which undergoes XAT to abstract the chlorine atom directly, forming the alkyl radical without requiring prior halide exchange[3].

PhotoredoxCycle Light Blue LED (440 nm) PC Ir(III) Photocatalyst Excitation Light->PC Silane Silyl Radical Generation PC->Silane SET AlkylRad Alkyl Radical Formation via Cl-Atom Abstraction Silane->AlkylRad XAT NiCycle Ni(II) captures Alkyl Radical & Aryl Halide AlkylRad->NiCycle Product C(sp2)-C(sp3) Product + Ni(I) / Ir(II) NiCycle->Product Reductive Elimination

Caption: Mechanistic workflow of Ni/Photoredox cross-electrophile coupling via XAT.

Comparative Performance Data

The following table summarizes the benchmarking results when coupling (1-Chloro-3-methylbutan-2-yl)benzene with 4-bromoanisole across three distinct catalytic paradigms.

MethodologyCatalyst SystemConditionsYield (%)Primary Failure Mode / Limitation
Traditional Suzuki Pd(OAc)₂, RuPhos, Boronic Acid80°C, 24h, THF< 5%Complete failure of oxidative addition; starting material recovered.
Ni-Catalyzed XEC NiBr₂(dme), PyBCamCN, NaI (20 mol%), Zn25°C, 24h, NMP63%Requires super-stoichiometric zinc reductant; moisture sensitive.
Ni/Photoredox NiCl₂(dtbbpy), Ir(ppy)₃, (TMS)₃SiH25°C, 18h, Blue LED72%Requires specialized photoreactor setup and expensive Ir catalyst.

Experimental Protocols (Self-Validating Systems)

Protocol A: Nickel-Catalyzed XEC with Halide Exchange

Based on the optimized parameters by Weix et al.[1]

Expert Causality Note: The addition of LiCl is not optional; it is a critical protocol standard. LiCl solubilizes the zinc surface, preventing passivation and ensuring the continuous reduction of the Ni(II) resting state to the catalytically active Ni(0) species.

  • Glovebox Setup: In a nitrogen-filled glovebox, add NiBr₂(dme) (10 mol%), PyBCamCN ligand (10 mol%), Zn dust (2.0 equiv), LiCl (1.0 equiv), and NaI (20 mol%) to an oven-dried 8 mL vial equipped with a magnetic stir bar.

  • Substrate Addition: Add the benchmark substrate, (1-Chloro-3-methylbutan-2-yl)benzene (1.5 equiv), and 4-bromoanisole (1.0 equiv).

  • Solvent: Suspend the mixture in anhydrous NMP (0.5 M). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and stir vigorously at 25°C for 24 hours.

    • Self-Validation Check: Within 30 minutes, the mixture should transition from dark green to a deep reddish-brown, visually confirming the formation of the active low-valent nickel species.

  • Workup: Quench the reaction with 1M HCl to dissolve excess zinc dust. Extract with EtOAc, wash extensively with brine to remove NMP, and purify via silica gel chromatography.

Protocol B: Dual Ni/Photoredox Catalysis via XAT

Based on the optimized parameters by MacMillan et al.[3]

Expert Causality Note: The use of (TMS)₃SiH is highly deliberate. The resulting silyl radical is highly nucleophilic, making it perfectly polarity-matched to abstract the chlorine atom from the electron-deficient, unactivated alkyl chloride.

  • Reagent Assembly: To a 20 mL reaction vial, add NiCl₂(dtbbpy) (5 mol%), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), and anhydrous Na₂CO₃ (2.0 equiv).

  • Liquid Addition: Add (1-Chloro-3-methylbutan-2-yl)benzene (1.0 equiv), 4-bromoanisole (1.5 equiv), and (TMS)₃SiH (1.2 equiv) in anhydrous DME (0.1 M).

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Self-Validation Check: Oxygen rapidly quenches the excited triplet state of the Ir-photocatalyst. Failure to degas thoroughly will result in zero conversion and the solution will maintain a persistent, unreactive pale yellow color.

  • Irradiation: Irradiate the vial with 440 nm blue LEDs (fan-cooled to maintain the internal temperature at 25°C) for 18 hours.

  • Workup: Filter the crude mixture through a short pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Journal of the American Chemical Society (2020) - Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides (Weix et al.)[Link]

  • Journal of the American Chemical Society (2020) - Cross-Electrophile Coupling of Unactivated Alkyl Chlorides (MacMillan et al.)[Link]

  • RSC Advances (2024) - Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange (Wang et al.)[Link]

Sources

Comparative

Chiral resolution and enantiomeric excess (ee) validation of (1-Chloro-3-methylbutan-2-yl)benzene

An In-Depth Technical Guide to the Chiral Resolution and Enantiomeric Excess (ee) Validation of (1-Chloro-3-methylbutan-2-yl)benzene For researchers, scientists, and professionals in drug development, the stereochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chiral Resolution and Enantiomeric Excess (ee) Validation of (1-Chloro-3-methylbutan-2-yl)benzene

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of pharmacological activity and safety. (1-Chloro-3-methylbutan-2-yl)benzene, a chiral halogenated hydrocarbon, serves as a valuable building block in organic synthesis. Its enantiomers can exhibit distinct biological properties, making their separation and the accurate determination of their purity paramount.

This guide provides a comparative analysis of established methodologies for the chiral resolution of racemic (1-Chloro-3-methylbutan-2-yl)benzene and the subsequent validation of its enantiomeric excess (ee). We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to guide your experimental choices.

Part 1: A Comparative Analysis of Chiral Resolution Strategies

The separation of enantiomers from a racemic mixture is a foundational challenge in stereoselective synthesis. Here, we compare two powerful techniques: Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution.

Method A: Enzymatic Kinetic Resolution with Halohydrin Dehalogenase

Enzymatic resolutions are prized for their high selectivity under mild conditions. Halohydrin dehalogenases (HHDHs) are particularly well-suited for resolving vicinal haloalcohols. These enzymes catalyze the intramolecular displacement of a halogen by a neighboring hydroxyl group, forming an epoxide.[1][2] This reaction is often highly enantioselective, meaning the enzyme will preferentially convert one enantiomer of the racemic starting material, leaving the other enantiomer unreacted and thus resolved.

Causality of Experimental Choices: The choice of an HHDH-based resolution hinges on the principle of kinetic resolution, where one enantiomer reacts significantly faster than the other. The reaction is typically halted at or near 50% conversion to achieve a high enantiomeric excess for both the unreacted starting material and the product.

Experimental Protocol: Enzymatic Kinetic Resolution

  • Enzyme and Substrate Preparation:

    • Prepare a buffered aqueous solution (e.g., 50 mM Tris-SO4, pH 7.5).

    • Dissolve the racemic (1-Chloro-3-methylbutan-2-yl)benzene in a water-miscible co-solvent (e.g., DMSO, isopropanol) to a final concentration of 5-10 mM. The use of a co-solvent is necessary due to the low aqueous solubility of the substrate.

    • Add the purified halohydrin dehalogenase (e.g., HheC from Agrobacterium radiobacter) to the buffered solution.

  • Reaction Execution:

    • Initiate the reaction by adding the substrate solution to the enzyme solution with gentle stirring at a controlled temperature (typically 25-37 °C).

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate.

  • Work-up and Isolation:

    • Once the desired conversion (ideally ~50%) is reached, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Extract the unreacted (1-Chloro-3-methylbutan-2-yl)benzene enantiomer from the aqueous phase.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the enantioenriched substrate.

Workflow for Enzymatic Kinetic Resolution

cluster_prep Preparation cluster_reaction Resolution cluster_workup Work-up & Isolation racemate Racemic (1-Chloro-3-methylbutan-2-yl)benzene reaction_vessel Reaction at Controlled pH & Temp (Monitor Conversion) racemate->reaction_vessel enzyme Halohydrin Dehalogenase in Buffer enzyme->reaction_vessel quench Quench & Extract with Organic Solvent reaction_vessel->quench At ~50% Conversion separation Phase Separation quench->separation isolation Isolate Enantioenriched Substrate from Organic Phase separation->isolation Organic Layer product Isolate Epoxide Product from Aqueous Phase separation->product Aqueous Layer ee_analysis ee Validation (HPLC/GC) isolation->ee_analysis

Caption: Workflow for enzymatic kinetic resolution of a racemic halohydrin.

Method B: Dynamic Kinetic Resolution (DKR)

A significant limitation of kinetic resolution is its theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution overcomes this by combining the enantioselective reaction with an in-situ racemization of the slower-reacting enantiomer.[3] This continuous replenishment of the reactive enantiomer from the unreactive one allows for a theoretical yield of up to 100% of a single, enantioenriched product.

Causality of Experimental Choices: DKR is a more complex but potentially more efficient process. It requires a catalyst for the resolution (e.g., an enzyme or a chiral metal complex) and a compatible catalyst for the racemization of the starting material. The conditions must be carefully optimized to ensure the rate of racemization is faster than or comparable to the rate of resolution.

Experimental Protocol: Dynamic Kinetic Resolution

This protocol describes a common DKR strategy involving the asymmetric transfer hydrogenation of a prochiral α-haloketone precursor, which would then be reduced to the target chiral halohydrin.

  • Precursor Synthesis:

    • Synthesize the corresponding α-chloroketone, 3-chloro-4-phenylbutan-2-one, from a suitable starting material.[4]

  • DKR Reaction Setup:

    • In an inert atmosphere, dissolve the α-chloroketone in a suitable solvent mixture (e.g., H₂O/CH₂Cl₂).

    • Add a hydrogen source, such as a formic acid/triethylamine (HCO₂H/Et₃N) mixture.[3]

    • Add the racemization catalyst (if necessary, as some hydrogenation catalysts can also promote racemization).

    • Add the chiral transfer hydrogenation catalyst, for example, a Noyori-type ruthenium catalyst like (R,R)-Ts-DPEN-Ru.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at a controlled temperature.

    • Monitor the conversion of the ketone and the formation of the halohydrin product by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Purify the resulting enantioenriched (1-Chloro-3-methylbutan-2-yl)benzene by column chromatography to remove catalyst residues and any byproducts.

Performance Comparison of Resolution Methods
FeatureEnzymatic Kinetic ResolutionDynamic Kinetic Resolution (DKR)
Principle Enantioselective conversion of one enantiomer.Enantioselective conversion combined with in-situ racemization.
Theoretical Max Yield 50% for a single enantiomer.100% for a single enantiomer.
Typical Enantiomeric Excess (ee) >95% is achievable.>90-99% is achievable.
Reaction Conditions Mild (aqueous buffer, room temp).Often requires inert atmosphere, organic solvents, and metal catalysts.
Key Reagents Enzyme (e.g., Halohydrin Dehalogenase).Chiral catalyst (e.g., Ru-complex), racemization agent, H-source.
Pros High selectivity, environmentally benign.High theoretical yield, efficient.
Cons 50% yield limit, potential enzyme cost/stability issues.Requires careful optimization of multiple catalysts, potentially harsh conditions.

Part 2: A Comparative Guide to Enantiomeric Excess (ee) Validation

Accurate determination of enantiomeric excess is crucial to validate the success of a chiral resolution. Chiral chromatography is the gold standard for this analysis.[5]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differing affinities for a chiral stationary phase (CSP).[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds due to their ability to form transient diastereomeric complexes through interactions like hydrogen bonding and π-π stacking.[7][8]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column, such as a Lux® Cellulose-3 or Chiralpak® AD-H.

  • Sample Preparation:

    • Prepare a stock solution of the resolved (1-Chloro-3-methylbutan-2-yl)benzene sample at approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Typical Starting Point):

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v). Note: The ratio may require optimization. For basic or acidic compounds, a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) (0.1%) can improve peak shape.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Workflow for Chiral HPLC Validation

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Resolved Sample dissolve Dissolve in Mobile Phase (~1 mg/mL) sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject onto Chiral HPLC System filter->hplc separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate report Final ee Value calculate->report

Caption: General workflow for ee validation using chiral HPLC.

Method 2: Chiral Gas Chromatography (GC)

For compounds that are volatile and thermally stable, chiral GC offers an excellent alternative with high resolution and sensitivity.[10] The separation mechanism is analogous to HPLC, relying on a chiral stationary phase, commonly a cyclodextrin derivative coated onto a fused silica capillary column.[11][12]

Experimental Protocol: Chiral GC Analysis

  • Instrumentation and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Column: A cyclodextrin-based capillary column, such as a Betadex™ or Gammadex™ phase.

  • Sample Preparation:

    • Dilute the sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-500 µg/mL.

  • Chromatographic Conditions (Typical Starting Point):

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C. Note: The temperature program is critical for resolution and must be optimized.

    • Detector Temperature: 280 °C (for FID).

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers, as described in the HPLC method.

Comparison of ee Validation Methods
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Liquid-phase separation on a chiral stationary phase.Gas-phase separation on a chiral stationary phase.
Typical Stationary Phases Polysaccharide derivatives (cellulose, amylose).Cyclodextrin derivatives.
Mobile/Carrier Phase Liquid solvent mixture (e.g., Hexane/IPA).Inert gas (e.g., Helium, Hydrogen).
Sample Requirements Soluble in mobile phase.Volatile and thermally stable.
Pros Broad applicability, robust, well-established.High efficiency, high sensitivity, fast analysis times.
Cons Higher solvent consumption, potentially longer run times.Limited to volatile/thermally stable analytes.

Conclusion

The selection of an appropriate method for the chiral resolution of (1-Chloro-3-methylbutan-2-yl)benzene depends on the specific goals of the synthesis. Enzymatic kinetic resolution offers unparalleled selectivity under green conditions but is limited by a 50% theoretical yield. Dynamic kinetic resolution presents a pathway to higher yields but requires more complex catalytic systems and optimization.

For the crucial step of validation, both chiral HPLC and GC are powerful and reliable techniques. Chiral HPLC is a versatile workhorse applicable to a vast range of molecules, while chiral GC provides a high-throughput, sensitive option for analytes with the requisite volatility. The experimental protocols and comparative data presented in this guide serve as a robust starting point for developing and validating a stereoselective synthesis tailored to your specific research and development needs.

References

  • Vertex AI Search. (2024). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC.
  • Vertex AI Search. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC.
  • Vertex AI Search. (n.d.). Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases - PMC.
  • BenchChem. (2025). Chiral HPLC Method for Enantiomeric Separation of (2-Chlorobenzyl)(1-phenylethyl)amine.
  • ACS Publications. (2005). Enantioselective Synthesis of Vicinal Halohydrins via Dynamic Kinetic Resolution | Organic Letters.
  • ResearchGate. (2015). Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition.
  • Chrom Tech. (2025). Unveiling the Power of Chiral GC Columns.
  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Gcms.cz. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Agilent. (n.d.). Chiral GC Columns | Gas Chromatography.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • Organic Syntheses. (n.d.). 1 - Organic Syntheses Procedure.

Sources

Validation

Spectroscopic validation of (1-Chloro-3-methylbutan-2-yl)benzene purity against analytical standards

A Multi-Spectroscopic Approach to the Purity Validation of (1-Chloro-3-methylbutan-2-yl)benzene A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of pharmaceutical development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Multi-Spectroscopic Approach to the Purity Validation of (1-Chloro-3-methylbutan-2-yl)benzene

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of pharmaceutical development, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities introduced early in a synthetic route can lead to downstream complications, including the formation of toxic byproducts or a reduction in the final Active Pharmaceutical Ingredient (API) yield.[1][2] This guide provides an in-depth, multi-spectroscopic strategy for the validation of (1-Chloro-3-methylbutan-2-yl)benzene, a substituted aromatic compound, against a qualified analytical standard. Our approach prioritizes scientific integrity by building a self-validating system of orthogonal analytical techniques, ensuring an unambiguous and defensible purity assessment.

The Analytical Imperative: A Three-Pillar Strategy

A single analytical technique is often insufficient to declare a compound's purity with the high degree of confidence required in the pharmaceutical industry. A robust validation strategy relies on orthogonal methods—techniques that measure different chemical properties.[3] For (1-Chloro-3-methylbutan-2-yl)benzene, we will employ a tripartite approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and definitive quantitative purity assessment (qNMR).

  • Mass Spectrometry (MS): For confirmation of molecular weight and identification of potential impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: As a rapid, confirmatory technique for verifying the presence of key functional groups.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure and Purity

NMR spectroscopy is the premier technique for the structural elucidation of organic molecules because it provides a detailed map of the atomic connectivity within a molecule.[4] For purity assessment, quantitative ¹H NMR (qNMR) is a powerful primary method that can determine the purity of a substance without requiring a reference standard of the same compound; instead, it uses a certified internal standard.[5][6][7]

Expert Rationale for NMR

We select NMR as our primary tool for two reasons. First, its high resolution provides a unique fingerprint, allowing us to confirm the precise isomeric structure of (1-Chloro-3-methylbutan-2-yl)benzene and detect any structurally similar impurities. Second, the signal intensity in ¹H NMR is directly proportional to the number of nuclei generating that signal, allowing for highly accurate quantification.[5] This makes it an absolute method, unlike chromatography which relies on response factors.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh ~15-20 mg of the (1-Chloro-3-methylbutan-2-yl)benzene test sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a non-interfering internal reference standard such as tetramethylsilane (TMS).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a pulse angle of 30-45 degrees.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Obtain at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a wider spectral width, typically 0 to 220 ppm.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assay
  • Standard & Sample Preparation:

    • Use a Class A microbalance. Accurately weigh ~20 mg of the (1-Chloro-3-methylbutan-2-yl)benzene test sample.

    • Accurately weigh ~10 mg of a certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with peaks that do not overlap with the analyte.

    • Dissolve both weighed materials in the same vial with a precise volume of deuterated solvent (e.g., DMSO-d₆).

  • qNMR Acquisition:

    • Crucial Step: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified. A D1 of 30-60 seconds is often sufficient to ensure full relaxation for accurate integration.

    • Use a 90° pulse angle.

    • Acquire the spectrum and process as above.

  • Purity Calculation: The purity of the analyte (Pₓ) is calculated using the following formula[7]: Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd Where: I = Integral area, N = Number of protons for the integrated signal, M = Molecular weight, W = Weight, P = Purity. The subscripts 'x' and 'std' refer to the analyte and the internal standard, respectively.

Spectroscopic Data & Comparison

The following tables summarize the predicted data for (1-Chloro-3-methylbutan-2-yl)benzene compared against a hypothetical qualified reference standard.

Table 1: Predicted ¹H NMR Data Comparison

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Test Sample δ (ppm)
Aromatic (C₆H₅) 7.1 - 7.4 Multiplet
CH-Cl 4.5 - 4.8 Doublet
CH-Ph 3.0 - 3.4 Multiplet
CH-(CH₃)₂ 2.0 - 2.4 Multiplet
CH₃ (diastereotopic) 0.9 - 1.2 Doublet

| CH₃ (diastereotopic) | 0.8 - 1.1 | Doublet | |

Table 2: Predicted ¹³C NMR Data Comparison

Carbon Assignment Predicted δ (ppm) Test Sample δ (ppm)
Aromatic C (substituted) 140 - 145
Aromatic CH 125 - 130
C-Cl 65 - 75
C-Ph 45 - 55
CH-(CH₃)₂ 30 - 35

| CH₃ | 15 - 25 | |

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis weigh Accurate Weighing (Analyte + Standard) dissolve Dissolve in Deuterated Solvent weigh->dissolve h1 ¹H NMR (Structure ID) dissolve->h1 c13 ¹³C NMR (Carbon Skeleton) dissolve->c13 qnmr qNMR (Purity Assay, D1≥30s) dissolve->qnmr process FT, Phasing, Baseline Correction h1->process c13->process qnmr->process integrate Integration & Peak Picking process->integrate calculate Purity Calculation integrate->calculate report report calculate->report Final Purity Report

NMR Analysis Workflow for Purity Determination.

Mass Spectrometry (MS): Confirming Identity and Unmasking Impurities

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and for detecting and identifying trace-level impurities.[1][8] Coupling Gas Chromatography (GC) with MS (GC-MS) is particularly effective for volatile and semi-volatile compounds like (1-Chloro-3-methylbutan-2-yl)benzene.

Expert Rationale for GC-MS

We choose GC-MS for its dual function: the gas chromatograph separates the parent compound from any volatile impurities, and the mass spectrometer provides mass information for each separated component. Electron Ionization (EI) is the preferred ionization method here as it creates reproducible fragmentation patterns that can be compared to spectral libraries, aiding in the structural elucidation of unknown impurities.[1] The presence of chlorine is readily identifiable due to its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), which should be observed in the molecular ion and any chlorine-containing fragments.[9]

Experimental Protocol: GC-MS Impurity Profiling
  • Sample Preparation: Prepare a dilute solution of the test sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (ToF).

    • Scan Range: 40 - 450 m/z.

  • Data Analysis:

    • Identify the peak for (1-Chloro-3-methylbutan-2-yl)benzene based on its retention time.

    • Examine its mass spectrum for the correct molecular ion (M⁺) and the M+2 peak corresponding to the ³⁷Cl isotope.

    • Analyze any other peaks in the chromatogram. Compare their mass spectra against libraries (e.g., NIST) to tentatively identify impurities.

Spectroscopic Data & Comparison

The molecular weight of C₁₁H₁₅Cl is 182.69 g/mol . The mass spectrum should show a molecular ion peak at m/z 182 (for ³⁵Cl) and an M+2 peak at m/z 184 (for ³⁷Cl) with an intensity ratio of approximately 3:1.

Table 3: Predicted Mass Spectrometry Fragmentation Data

Predicted m/z Interpretation Test Sample m/z
182/184 Molecular Ion [M]⁺
147 Loss of Cl radical • [M - Cl]⁺
125 Loss of isobutyl group • [M - C₄H₉]⁺
91 Tropylium ion [C₇H₇]⁺ (from rearrangement)

| 77 | Phenyl cation [C₆H₅]⁺ | |

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dilute Sample in Volatile Solvent inject Inject into GC prep->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect mw_confirm Confirm MW & Isotope Pattern of Main Peak detect->mw_confirm impurity_id Identify Impurity Peaks (Library Search) mw_confirm->impurity_id quant Quantify Impurities (Area % Report) impurity_id->quant report report quant->report Impurity Profile Report

GC-MS Workflow for Impurity Profiling.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check

FTIR spectroscopy is a fast and non-destructive technique that provides information about the functional groups present in a molecule.[10] While not suitable for quantifying minor impurities, it serves as an excellent identity check, quickly confirming that the bulk material possesses the expected chemical bonds.

Expert Rationale for FTIR

We use FTIR as a rapid quality control check. The presence of characteristic absorptions for the aromatic ring, C-Cl bond, and aliphatic C-H bonds, and the absence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1715 cm⁻¹), provides a high level of confidence that the sample is indeed the target compound and is free from major contaminants with different functional groups.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a single drop of the neat liquid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a thin film between two KBr or NaCl plates.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or salt plates.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) should be compared to the spectrum of the reference standard. Key absorption bands should match in position and relative intensity.

Spectroscopic Data & Comparison

Table 4: Predicted FTIR Absorption Data

Predicted Wavenumber (cm⁻¹) Vibrational Mode Test Sample (cm⁻¹)
3100 - 3000 Aromatic C-H Stretch[11][12]
2960 - 2850 Aliphatic C-H Stretch
1600, 1500, 1450 Aromatic C=C Ring Stretch[13]
~750 and ~690 C-H Out-of-plane Bending (indicative of meta-substitution)[14]

| 850 - 550 | C-Cl Stretch[15][16] | |

Integrated Purity Assessment and Conclusion

The final assignment of purity for (1-Chloro-3-methylbutan-2-yl)benzene is a synthesis of the data from all three spectroscopic techniques.

Logic_Flow cluster_tests Orthogonal Spectroscopic Analysis cluster_checks Validation Checks start Test Sample nmr NMR (¹H, ¹³C, qNMR) start->nmr ms GC-MS start->ms ftir FTIR start->ftir nmr_check Correct Structure? Quantitative Purity >99.5%? nmr->nmr_check ms_check Correct MW? Impurities <0.1%? ms->ms_check ftir_check Correct Functional Groups? No Extraneous Peaks? ftir->ftir_check nmr_check->ms_check Yes end_fail Purity Fails Further Investigation nmr_check->end_fail No ms_check->ftir_check Yes ms_check->end_fail No end_pass Purity Validated Release Lot ftir_check->end_pass Yes ftir_check->end_fail No

Decision workflow for integrated purity assessment.

A sample of (1-Chloro-3-methylbutan-2-yl)benzene can be considered pure and suitable for use in further drug development stages only when:

  • NMR data unequivocally confirms the chemical structure and qNMR indicates a purity of ≥99.5%.

  • GC-MS data confirms the molecular weight and shows no single impurity >0.10% by peak area.

  • FTIR data is consistent with the reference standard and shows no evidence of functional group impurities.

By adhering to this rigorous, multi-faceted analytical approach, researchers and drug development professionals can ensure the quality and integrity of their chemical intermediates, building a solid foundation for the development of safe and effective pharmaceuticals.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Li, Y., & Gu, C. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • Huybrechts, T., et al. (2005). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 627-634.
  • Pharmaceutical Technology. (2020). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.
  • Harvey, B. G., & Van Horn, J. D. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1773-1776. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings.
  • Gadek, T. R., & Gfesser, G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9245-9245. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder.
  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
  • Gadek, T. R., & Gfesser, G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9245. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. Organic Chemistry at CU Boulder.
  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Masaryk University. (n.d.). Table of Characteristic IR Absorptions.
  • Borgoo, A., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6576. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Infrared Spectroscopy Handout.
  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Omae, K., et al. (2019). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 57(10), 785-793. Retrieved from [Link]

  • Borgoo, A., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(27), 18331-18339. Retrieved from [Link]

  • Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 28-33.
  • Wang, Y., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Molecules, 28(8), 3585. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR spectrum.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • TutorChase. (n.d.). How can spectroscopy be used to assess purity?
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Schilling, G. D., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1721-1729. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (1-Chloro-3-methylbutan-2-yl)benzene

Comprehensive Safety and Operational Guide: Handling (1-Chloro-3-methylbutan-2-yl)benzene As drug development professionals and synthetic chemists scale up the production of complex APIs, the safe handling of reactive in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (1-Chloro-3-methylbutan-2-yl)benzene

As drug development professionals and synthetic chemists scale up the production of complex APIs, the safe handling of reactive intermediates becomes a critical logistical pillar. (1-Chloro-3-methylbutan-2-yl)benzene (CAS: 5285-30-3) is a halogenated aromatic-aliphatic hybrid frequently utilized in the synthesis of macrocyclic compounds and nitrogen-containing linkages[1].

Because of its specific physicochemical profile—combining a lipophilic benzene ring with a reactive alkyl chloride moiety—standard laboratory safety protocols are insufficient. This guide provides a self-validating, causally driven framework for the personal protective equipment (PPE), handling, and disposal of this specific compound.

Risk Assessment & The Causality of PPE Selection

To build a fail-safe operational environment, we must first understand why (1-Chloro-3-methylbutan-2-yl)benzene poses a unique risk. The lipophilicity of the benzene ring facilitates rapid dermal absorption, while the alkyl chloride group acts as a potent irritant and alkylating agent.

Standard disposable nitrile or latex gloves offer virtually zero prolonged barrier protection against halogenated aromatics; the solvent rapidly permeates and swells the polymer matrix, leading to breakthrough in a matter of minutes. Therefore, a specialized, multi-layered PPE system is mandatory.

The Self-Validating PPE System
  • Hand Protection (Double-Gloving Strategy): You must use a dual-layer system. The inner glove should be disposable nitrile to maintain tactile dexterity and provide baseline splash protection. The outer glove must be Viton® (fluoroelastomer) or Silver Shield®[2]. Causality: Viton exhibits breakthrough times of >24 hours for many halogenated aromatic compounds, ensuring absolute dermal isolation during high-risk transfers[3].

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with a minimum face velocity of 80–100 fpm. If maintenance requires opening the system outside of engineering controls, a half-mask respirator equipped with Organic Vapor (OV) cartridges is required.

  • Eye & Body Protection: ANSI Z87.1 certified chemical splash goggles are required (safety glasses are insufficient due to vapor/splash risks). A chemically resistant Tyvek® or polypropylene apron should be worn over a standard flame-resistant lab coat.

Table 1: PPE Material Compatibility Profile
PPE ComponentRecommended MaterialBreakthrough Time (Halogenated Aromatics)Operational Rationale
Outer Glove Viton® or Silver Shield®> 24 HoursPrimary chemical barrier against permeation.
Inner Glove Nitrile (8 mil+)< 10 MinutesSecondary barrier; provides dexterity and hygiene.
Eyewear Polycarbonate (Goggles)N/ATotal orbital seal prevents vapor/splash ingress.
Body Shield Polypropylene Apron> 8 HoursPrevents saturation of woven lab coats.

Step-by-Step Operational Workflow

Trust in a protocol is built on reproducibility. Follow this step-by-step methodology for dispensing and handling (1-Chloro-3-methylbutan-2-yl)benzene to ensure zero-exposure operations.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is positioned at the certified working height.

  • Inspect PPE: Perform a pneumatic (air-inflation) test on the Viton gloves to check for micro-tears before donning them over the nitrile base layer.

  • Clear the Deck: Remove all incompatible materials from the workspace, particularly active metals (e.g., sodium, potassium), as halogenated compounds can react explosively with them[4].

Phase 2: Dispensing and Transfer

  • Material Selection: Use only glass, PTFE (Teflon), or high-density polyethylene (HDPE) transfer equipment. Never use galvanized steel funnels or containers, as halogenated organics can corrode them and cause leaks[5].

  • Closed-System Transfer: If transferring volumes >500 mL, utilize a cannula transfer or a PTFE diaphragm pump to minimize vapor release.

  • Capillary Action Mitigation: When pouring, use a glass stirring rod to guide the liquid and prevent it from running down the side of the source bottle.

Phase 3: Post-Operation Decontamination

  • Surface Decontamination: Wipe down the fume hood deck and any reusable PTFE equipment with a compatible, less hazardous non-halogenated solvent (e.g., acetone or ethanol), followed by a soapy water wash.

  • PPE Doffing: Remove the contaminated Viton outer gloves inside the fume hood to prevent spreading vapors into the general laboratory atmosphere.

Disposal Protocols for Halogenated Organics

The disposal of (1-Chloro-3-methylbutan-2-yl)benzene requires strict adherence to environmental regulations. The overriding principle of laboratory waste management is that no chemical activity should begin unless a disposal plan is already formulated[5].

  • Strict Segregation: Halogenated solvent wastes must be kept entirely separate from non-halogenated wastes[6][7].

  • The "Why" Behind Segregation: Mixing wastes dramatically increases disposal costs. More importantly, halogenated wastes require specialized high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzofurans (PCDFs) and polychlorinated dioxins (PCDDs)[3].

  • Containerization: Collect the waste in a dedicated, clearly labeled HDPE or glass container. The label must explicitly state: "Hazardous Waste - Halogenated Organic: (1-Chloro-3-methylbutan-2-yl)benzene". Keep the container securely capped at all times unless actively adding waste[5].

Table 2: Waste Segregation Matrix
Waste StreamAcceptable AdditionsIncompatible Additions (DO NOT MIX)Disposal Method
Halogenated Organic (1-Chloro-3-methylbutan-2-yl)benzene, DCM, ChloroformHexane, Acetone, Active Metals (Na, K)High-Temp Incineration
Non-Halogenated Organic Hexane, Toluene, Acetone, AlcoholsAny chlorinated/fluorinated solventFuel Blending / Recovery

Process Visualization

The following diagram illustrates the logical flow of handling and disposing of halogenated aromatic compounds, ensuring that safety and environmental compliance are integrated into every step.

G Start Risk Assessment: (1-Chloro-3-methylbutan-2-yl)benzene PPE Don PPE System (Viton over Nitrile, Goggles) Start->PPE Hood Execute Transfer in Chemical Fume Hood PPE->Hood Waste Waste Generation & Collection Hood->Waste Decision Is Waste Halogenated? Waste->Decision Halo Halogenated Waste Stream (High-Temp Incineration) Decision->Halo Yes (Contains Cl) NonHalo Non-Halogenated Waste Stream (Fuel Blending/Recovery) Decision->NonHalo No

Workflow for the safe handling and segregated disposal of halogenated aromatic compounds.

References

  • US Patent 6207826B1 - Macrocyclic compounds having nitrogen-containing linkages. Google Patents.
  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Zaera Research Group, UC Riverside. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology / Emory University. Available at:[Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at:[Link]

  • Polychlorinated Biphenyls (PCBs), Polychlorinated Dibenzofurans (PCDFs), and Polychlorinated Dioxins (PCDDs). Defense Technical Information Center (DTIC). Available at:[Link]

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